Manganese phosphate acid dihydrate
Description
Significance and Research Trajectories of Manganese Phosphate (B84403) Compounds
Manganese phosphate compounds represent a versatile class of materials that have garnered significant research interest due to their wide-ranging applications. taylorandfrancis.com Historically, they are best known for forming hard, wear-resistant conversion coatings on steel surfaces, a process known as manganese phosphating. taylorandfrancis.comontosight.ai These coatings are crucial in the automotive industry for protecting components like gears, pistons, and camshafts from corrosion and wear, thereby extending equipment lifespan. taylorandfrancis.comontosight.ai The phosphating process involves treating a metal surface with a dilute solution of phosphoric acid containing manganese, resulting in the formation of a crystalline phosphate layer. taylorandfrancis.com
Modern research has expanded beyond these traditional applications, exploring the utility of manganese phosphates in advanced technological fields. A significant trajectory is their investigation as electrode materials for energy storage devices, including lithium-ion batteries and supercapacitors. researchgate.net The open-framework structures of some manganese phosphates allow for excellent ion conductivity, a key property for charge storage. researchgate.net Although they can suffer from poor electrical conductivity, this is often addressed by creating hybrid materials, for instance by compounding them with carbon materials. researchgate.net Furthermore, manganese phosphates have been studied for their potential in catalysis and as pigments. uctm.edursc.org The development of nanostructured manganese phosphates, such as nanocrystals, has opened new avenues for enhancing their properties for specific applications. iaea.org
Specific Focus on Manganese Phosphate Acid Dihydrate and its Research Niche
Within the broader family of manganese phosphates, this compound, with the chemical formula Mn(H₂PO₄)₂·2H₂O, occupies a specific and important research niche. researchgate.netamericanelements.com It is primarily recognized as a key intermediate compound and a precursor for the synthesis of other valuable manganese phosphate materials. iaea.orgresearchgate.net Research on this compound is often focused on its synthesis, crystal structure, and thermal behavior.
The synthesis of Mn(H₂PO₄)₂·2H₂O can be achieved through simple and cost-effective precipitation or soft solution methods, for example, by reacting metallic manganese or manganese carbonate with phosphoric acid at ambient temperatures. iaea.orgresearchgate.net Detailed characterization of the resulting crystalline product is a central aspect of its research, employing techniques such as X-ray powder diffraction (XRD), scanning electron microscopy (SEM), and Fourier-transform infrared spectroscopy (FTIR) to understand its phase purity, morphology, and chemical bonding. iaea.orgresearchgate.net
A significant area of investigation is its thermal decomposition. When heated, Mn(H₂PO₄)₂·2H₂O undergoes a multi-step transformation. It first loses its two molecules of water to form anhydrous manganese dihydrogen phosphate (Mn(H₂PO₄)₂). researchgate.netbsu.by Upon further heating to higher temperatures, this anhydrous compound undergoes polycondensation to form manganese cyclotetraphosphate (Mn₂P₄O₁₂). iaea.orgresearchgate.netbsu.by The study of these transformation processes provides fundamental insights into the solid-state chemistry of phosphates and allows for the controlled synthesis of specific condensed phosphate materials with different morphologies and properties. researchgate.net
| Property | Value | Source(s) |
| Chemical Formula | Mn(H₂PO₄)₂·2H₂O | iaea.orgresearchgate.net |
| Synonyms | Manganese(II) dihydrogen phosphate dihydrate, Manganese bis(dihydrogen phosphate) dihydrate | americanelements.com |
| Crystal System | Monoclinic | iaea.orgresearchgate.net |
| Space Group | P21/n | researchgate.net |
Historical Context and Evolution of Research on this compound
The study of manganese phosphates has a history stretching back to at least the early 20th century, with early work focused on practical industrial applications. A 1936 patent, for instance, described a process for producing various manganese phosphates for commercial use by first preparing a reactive manganese carbonate precipitate. google.com This highlights a long-standing interest in controlling the synthesis of these compounds.
Early research was predominantly centered on the formation of manganese phosphate conversion coatings for corrosion and wear resistance. wikipedia.org These studies aimed to understand and optimize the complex reactions occurring in phosphating baths. The composition of these coatings was identified as a form of hureaulite, a mixed manganese iron phosphate hydrate (B1144303). dtic.milgrafiati.com
The evolution of advanced analytical techniques allowed for more fundamental investigations into specific manganese phosphate compounds. Research shifted from studying the bulk coating process to synthesizing and characterizing pure, single-phase materials like this compound. Studies began to focus on the precise crystal structure and the mechanisms of its thermal transformations. For example, research has detailed the sequence of dehydration and condensation that transforms Mn(H₂PO₄)₂·2H₂O into Mn₂P₄O₁₂. iaea.orgresearchgate.netbsu.by This progression from an industrial art to a precise materials science reflects a broader trend in chemistry, where understanding the fundamental properties of precursor compounds like this compound is now key to designing advanced materials with tailored functionalities. researchgate.net
| Temperature Range | Process | Product(s) | Source(s) |
| 50–110 °C | First dehydration | Mn(H₂PO₄)₂·2H₂O (from tetrahydrate starting material) | bsu.by |
| ~165 °C | Second dehydration | Mn(H₂PO₄)₂ | researchgate.netresearchgate.net |
| > 300 °C | Polycondensation | Mn₂P₄O₁₂ | researchgate.netbsu.by |
| 243 K, 773 K, 1073 K | Specific Thermal Treatments | Mn(H₂PO₄)₂, Mn₂P₄O₁₂, Mn₂P₂O₇ (respectively) | researchgate.net |
Structure
2D Structure
Properties
CAS No. |
10234-99-8 |
|---|---|
Molecular Formula |
H8MnO10P2 |
Molecular Weight |
284.94 g/mol |
IUPAC Name |
dihydrogen phosphate;manganese(2+);dihydrate |
InChI |
InChI=1S/Mn.2H3O4P.2H2O/c;2*1-5(2,3)4;;/h;2*(H3,1,2,3,4);2*1H2/q+2;;;;/p-2 |
InChI Key |
CLIYQKRCKGYVGY-UHFFFAOYSA-L |
SMILES |
O.O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Mn+2] |
Canonical SMILES |
O.O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Mn+2] |
Origin of Product |
United States |
Synthetic Methodologies and Controlled Fabrication Strategies for Manganese Phosphate Acid Dihydrate
Solution-Phase Synthesis Routes
Solution-phase synthesis offers a versatile platform for the production of manganese phosphate (B84403) acid dihydrate, allowing for precise control over reaction conditions to tailor the final product's characteristics. Key methods include precipitation, refluxing, and hydrothermal/solvothermal techniques.
Precipitation Techniques and Parameter Optimization
Precipitation is a widely utilized method for synthesizing manganese phosphate hydrates. This technique involves the reaction of soluble manganese salts with a phosphate source in an aqueous solution, leading to the formation of an insoluble manganese phosphate product. The properties of the resulting material are highly dependent on the reaction parameters.
For instance, manganese dihydrogen phosphate dihydrate (Mn(H₂PO₄)₂·2H₂O) can be prepared by reacting manganese carbonate (MnCO₃) with phosphoric acid (H₃PO₄) at ambient temperature. researchgate.net The resulting precipitate can then be thermally treated to yield other manganese phosphate phases. researchgate.net Another approach involves the precipitation of manganese phosphate from manganese nitrate (B79036) tetrahydrate and phosphoric acid in a water-ethanol system at low temperatures. researchgate.net
The choice of precursors and the control of stoichiometry are crucial. For example, to produce mono-basic manganese phosphate, a specific ratio of P₂O₅ to manganese is required. google.com Similarly, di-basic and tri-basic manganese phosphates necessitate different stoichiometric ratios of phosphoric acid to manganese. google.com The reactivity of the manganese source is also a key factor; freshly precipitated manganese carbonate is highly reactive and allows for efficient conversion to manganese phosphates. google.comgoogle.com
A study on the rhizospheric precipitation of manganese by phosphate in the hyperaccumulator plant Phytolacca americana revealed the formation of (Mn,Fe)₃(PO₄)₂·4H₂O crystals on the root surface, demonstrating a biological precipitation process. nih.gov This natural process highlights the fundamental chemistry of manganese phosphate precipitation in an aqueous environment.
Table 1: Influence of Precursor Systems on Manganese Phosphate Precipitation
| Manganese Source | Phosphate Source | System | Product | Reference |
| MnCO₃ | H₃PO₄ | Aqueous | Mn(H₂PO₄)₂·2H₂O | researchgate.net |
| Manganese Nitrate Tetrahydrate | H₃PO₄ | Water-Ethanol | MnPO₄·H₂O | researchgate.net |
| Soluble Manganese Compound | Alkaline Carbonate then H₃PO₄ | Aqueous | Mono-, di-, or tri-basic manganese phosphate | google.com |
| Freshly Precipitated Manganese Hydroxocarbonate | H₃PO₄ | Aqueous | Manganese Dihydrogen Phosphate Dihydrate | google.com |
Refluxing Processes at Atmospheric Pressure
Refluxing at atmospheric pressure provides a straightforward and effective method for synthesizing manganese phosphate acid dihydrate. This process typically involves heating a reaction mixture in a flask equipped with a condenser, which returns evaporated solvent to the flask, allowing the reaction to proceed at a constant temperature for an extended period.
Serrabrancaite (MnPO₄·H₂O) has been successfully synthesized by oxidizing manganese(II) dihydrogen phosphate (Mn(H₂PO₄)₂) with a sodium hypochlorite (B82951) (NaClO) solution under reflux. daneshyari.comresearchgate.net A mixture of manganese chloride (MnCl₂) and phosphoric acid can also be used as the starting materials. daneshyari.comresearchgate.net The yield of MnPO₄·H₂O is influenced by the reflux temperature, with higher temperatures generally leading to increased yields. daneshyari.comresearchgate.net However, the amount of acid added to the reaction mixture has a more complex effect, with the yield first increasing and then decreasing as the acid concentration rises. daneshyari.comresearchgate.net
The specific manganese phosphate phase obtained can be controlled by the reaction conditions. For example, refluxing a solution of only Mn(H₂PO₄)₂ can lead to the formation of hureaulite. daneshyari.comresearchgate.net The morphology of the product can also be tailored; for instance, nano-sized particles of ramsdellite were formed at 60°C, with particle size increasing at higher refluxing temperatures. researchgate.net
Table 2: Effect of Reactants and Acid on Product Formation via Refluxing
| Manganese Source | Oxidant/Acid | Product | Reference |
| 30 mmol Mn(H₂PO₄)₂ | 60 mmol NaClO + <40 mmol HCl | Rodlike Hureaulite | daneshyari.comresearchgate.net |
| 30 mmol MnCl₂ | 60 mmol NaClO + <30 mmol H₃PO₄ | Granular Hureaulite | daneshyari.comresearchgate.net |
| Mn(H₂PO₄)₂ System | ≥80 mmol HCl | MnPO₄·H₂O | daneshyari.comresearchgate.net |
| MnCl₂/H₃PO₄ System | ≥60 mmol H₃PO₄ | MnPO₄·H₂O | daneshyari.comresearchgate.net |
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures. These methods often lead to products with high crystallinity and controlled morphologies.
In hydrothermal synthesis, water is used as the solvent. Manganese phosphate hydrate (B1144303) crystals, such as switzerite and niahite, can be produced at room temperature from aqueous solutions containing manganese chloride, diammonium hydrogen phosphate, and citric acid. nih.govacs.org Subsequent aging at 80°C or hydrothermal treatment at 100–180°C can yield hureaulite particles. nih.govacs.org The use of citric acid as a chelating agent can slow down the crystal growth, resulting in larger, well-defined crystals. nih.govacs.org Another study demonstrated the hydrothermal synthesis of δ-Mn₃(PO₄)₂ microcrystals from hureaulite at 250°C. researchgate.net
Solvothermal synthesis is similar to the hydrothermal method but employs a non-aqueous solvent. This technique has been used to prepare a layered manganese phosphate using n-butanol as the solvent and various organic amines as structure-directing agents. google.com A facile solvothermal approach using diethylene glycol as a solvent has also been developed to synthesize manganese-doped lithium iron phosphate nanoplates. epa.gov
Controlled pH and Temperature Influence on Crystal Growth
The pH and temperature of the reaction environment are critical parameters that significantly influence the nucleation and growth of manganese phosphate crystals, thereby affecting their phase, size, and morphology.
The pH of the solution dictates the speciation of phosphate ions (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻), which in turn affects the precipitation of different manganese phosphate salts. For instance, the precipitation of tertiary manganese phosphate (Mn₃(PO₄)₂) is favored at a pH of around 2.5. The pH can be adjusted using agents like ammonia (B1221849) or sodium hydroxide. google.com Studies have shown that a rise in pH can lead to an increased inhibition of sodium sulfate (B86663) precipitation by phosphonates, with the maximum effect observed at a pH of 8-8.5. ugr.es The kinetics of oriented aggregation, a nonclassical crystal growth mechanism, are also sensitive to pH, with the rate increasing as the solution pH approaches the point of zero net proton charge. researchgate.net
Temperature plays a crucial role in both the kinetics of the reaction and the final crystal structure. Higher temperatures generally accelerate crystal growth and can lead to more continuous and denser coatings. mdpi.com For example, in the synthesis of magnesium phosphate coatings, increasing the reaction temperature resulted in larger grain sizes and better corrosion resistance. mdpi.com Similarly, in the reflux synthesis of MnPO₄·H₂O, the yield increases with elevating reflux temperature. daneshyari.comresearchgate.net Hydrothermal synthesis temperatures can also be varied to control the resulting phase; for instance, hureaulite particles can be obtained by hydrothermal treatment at temperatures ranging from 100 to 180°C. nih.govacs.org
Role of Oxidants and Reducing Agents in Manganese Oxidation State Control
The oxidation state of manganese in the final phosphate compound is a critical factor that determines its properties and potential applications. Controlling the oxidation state, typically from Mn(II) to Mn(III), is often achieved through the use of oxidizing or reducing agents during synthesis.
Oxidizing agents are commonly employed to facilitate the formation of Mn(III) phosphates like MnPO₄·H₂O from Mn(II) precursors. Sodium hypochlorite (NaClO) has been effectively used to oxidize Mn(H₂PO₄)₂ in a refluxing process to produce MnPO₄·H₂O. daneshyari.comresearchgate.net Hydrogen peroxide (H₂O₂) is another common oxidant used in the preparation of manganese phosphate. google.com The presence of an oxidant is crucial for the formation of the desired Mn(III) phase.
Conversely, reducing agents can be used to maintain manganese in the Mn(II) state or to reduce it from a higher oxidation state. In the synthesis of lithium manganese phosphate (LiMnPO₄), a reducing environment, such as argon mixed with hydrogen, is often used during calcination to ensure the manganese remains as Mn(II). researchgate.net Ascorbic acid has also been utilized as a reducing agent in the hydrothermal synthesis of lithium manganese phosphate nanoparticles to prevent the oxidation of Mn(II). google.com The careful selection and control of the redox environment are therefore essential for synthesizing manganese phosphates with a specific manganese oxidation state.
Precursor Chemistry and Reactant Stoichiometry in Synthesis
The choice of precursors and the precise control of their stoichiometric ratios are fundamental to the successful synthesis of this compound with desired characteristics. The nature of the manganese and phosphate sources, as well as their relative concentrations, directly impacts the reaction kinetics, product phase, purity, and morphology.
The manganese source can be a variety of soluble manganese salts, including manganese chloride (MnCl₂), manganese nitrate (Mn(NO₃)₂), manganese sulfate (MnSO₄), or manganese carbonate (MnCO₃). researchgate.netgoogle.comgoogle.com The reactivity of the manganese precursor can influence the reaction conditions required. For example, freshly precipitated manganese carbonate is noted for its high reactivity. google.comgoogle.com
The phosphate source is typically phosphoric acid (H₃PO₄) or a soluble phosphate salt such as sodium phosphate, potassium phosphate, or ammonium (B1175870) phosphate. google.comgoogle.com The specific phosphate precursor can affect the pH of the reaction mixture and introduce other ions into the system, which may influence the final product.
The molar ratio of phosphorus to manganese (P/Mn) is a critical parameter that must be carefully controlled. google.com Different stoichiometric ratios are required for the formation of mono-, di-, or tri-basic manganese phosphates. google.com For instance, a P/Mn molar ratio of (1-2):1 is often employed in the synthesis of MnPO₄·H₂O. google.com In some cases, an excess of one reactant may be used to drive the reaction to completion or to control the pH. The presence of other additives, such as organic solvents or chelating agents, can also significantly alter the reaction pathway and the properties of the resulting manganese phosphate. google.com
Utilization of Manganese(II) Salts
The choice of the manganese(II) salt as a precursor plays a pivotal role in the synthesis of this compound. Commonly employed salts include manganese(II) sulfate, manganese(II) chloride, manganese(II) nitrate, and manganese(II) acetate (B1210297).
The reaction of a soluble manganese salt with phosphoric acid is a fundamental approach. For instance, manganese(II) chloride can be reacted with phosphoric acid to yield manganese phosphate. Similarly, manganese sulfate and manganese nitrate are also effective precursors. google.comgoogle.com The reactivity of the manganese source is a key factor; for example, using a more reactive, freshly precipitated manganese carbonate, derived from a soluble manganese salt, can lead to a more efficient reaction with phosphoric acid. google.com
The selection of the anion (sulfate, chloride, nitrate, or acetate) can influence the reaction kinetics and the potential for impurity incorporation in the final product. For instance, when using manganese sulfate, the final product may contain sulfur impurities if not properly controlled. google.com The use of manganese(II) acetate in the presence of an oxidizing agent like potassium permanganate (B83412) in glacial acetic acid is another route to produce hydrated manganese phosphate. chemicalforums.com
A comparative overview of common manganese(II) salts used in the synthesis is presented in the table below.
| Manganese(II) Salt | Formula | Common Applications in Synthesis | Reference |
| Manganese(II) Sulfate | MnSO₄ | Used in reactions with phosphoric acid; can be a source of sulfur impurities if not controlled. | google.comgoogle.com |
| Manganese(II) Chloride | MnCl₂ | Reacted with phosphoric acid to produce manganese phosphate. | google.comnih.gov |
| Manganese(II) Nitrate | Mn(NO₃)₂ | A soluble manganese source for reaction with phosphoric acid. | google.comgoogle.com |
| Manganese(II) Acetate | Mn(CH₃COO)₂ | Used in oxidation reactions with potassium permanganate in acetic acid to form hydrated manganese phosphate. | chemicalforums.com |
Phosphoric Acid Concentration and Source Variation
The concentration of phosphoric acid is a critical parameter that directly influences the composition and yield of the resulting manganese phosphate product. A suitable concentration of phosphoric acid is reported to be in the range of 70% to 75% for the production of various manganese phosphates, including the monobasic form which crystallizes with two molecules of water (dihydrate). google.com
Varying the ratio of phosphoric acid to the manganese source allows for the selective formation of different manganese phosphate species. For example, to produce monobasic manganese phosphate (which forms the dihydrate), a specific ratio of 2.59 pounds of P₂O₅ (from phosphoric acid) for every pound of manganese is suggested. google.com The production of dibasic and tribasic manganese phosphates requires different ratios. google.com
The source of the phosphate ion can also be varied. Besides phosphoric acid, other soluble phosphates or dihydrogen phosphates can be used in mixed solutions to synthesize manganese phosphates. google.com The interaction of manganese-containing minerals like braunite with phosphoric acid has also been studied, showing that trivalent manganese reacts to form manganese(III) phosphates. uctm.edu
The table below summarizes the effect of phosphoric acid concentration on the synthesis.
| Phosphoric Acid Concentration/Ratio | Outcome | Reference |
| 70-75% H₃PO₄ | Preferred concentration for producing various manganese phosphates, including the dihydrate. | google.com |
| 2.59 lbs P₂O₅ per 1 lb Mn | Specific ratio for the production of monobasic manganese phosphate (forms dihydrate). | google.com |
| Varied P/Mn molar ratio (1-2):1 | An excess of the phosphorus source can lead to a manganese deposition rate of over 99%. | google.com |
Influence of Organic Solvents and Additives
The introduction of organic solvents and additives into the reaction system provides another layer of control over the synthesis of this compound, influencing crystal growth, particle size, and morphology.
Organic solvents such as ethylene (B1197577) glycol can be added to the reaction mixture. google.com Replacing a purely aqueous system with an organic solvent-deionized water system can control the formation speed and refine the product's granularity, leading to high purity and uniform particle size distribution. google.com
Additives like citric acid and tartaric acid have also been investigated. Citric acid can act as a chelating agent for Mn²⁺ ions, which slows down the crystal growth and can result in the formation of large, single crystals of manganese phosphate hydrates. nih.gov The use of tartaric acid as an additive in manganese phosphating solutions has been shown to affect the morphology and properties of the resulting coating.
The table below details the effects of some organic solvents and additives.
| Solvent/Additive | Effect | Reference |
| Ethylene Glycol | Controls formation speed and refines product granularity. | google.com |
| Citric Acid | Acts as a chelating agent, slows crystal growth, can lead to large single crystals. | nih.gov |
| Tartaric Acid | Affects the morphology and properties of manganese phosphate coatings. |
Novel Synthesis Approaches for Modified this compound Forms
Recent research has focused on developing novel synthesis approaches to produce modified forms of this compound with enhanced purity and specific hydration states.
Doping Strategies and Impurity Control for Enhanced Purity
Achieving high purity is critical for many applications of manganese phosphate. Impurity control often starts with the raw materials. For instance, when using low-grade rhodochrosite, a repeated leaching process with sulfuric acid can improve the solubility of Mn²⁺ while inhibiting the dissolution of impurities like Ca²⁺ and Mg²⁺. researchgate.net Subsequent purification steps can be employed to remove remaining impurities. One method involves precipitating manganese as manganese carbonate, leaving impurities like calcium and magnesium in the filtrate, followed by re-dissolving the purified carbonate in acid. canadianmanganese.com
A method for producing high-purity manganese phosphate with low levels of sulfur and sodium has been described, achieving a manganese deposition rate of over 99%. google.com This process involves careful control of the molar ratio of phosphorus to manganese and the use of an organic solvent-water system. google.com Furthermore, techniques like dissolution-precipitation have been shown to be effective in removing a broad range of metallic ion impurities from phosphate compounds. nih.gov
The table below highlights some impurity control strategies.
| Strategy | Description | Reference |
| Repeated Leaching | Improves solubility of Mn²⁺ from low-grade ores while suppressing impurity dissolution. | researchgate.net |
| Carbonate Precipitation | Precipitating manganese as carbonate to separate it from soluble impurities. | canadianmanganese.com |
| Molar Ratio Control | Using an excess of the phosphorus source to maximize manganese deposition. | google.com |
| Dissolution-Precipitation | A technique to remove a wide range of metallic ion impurities. | nih.gov |
Preparation of Specific Hydrate Forms
Manganese phosphate can exist in various hydration states, including monohydrate (MnPO₄·H₂O), dihydrate (Mn(H₂PO₄)₂·2H₂O), and heptahydrate (Mn₃(PO₄)₂·7H₂O). The synthesis conditions can be tailored to favor the formation of a specific hydrate.
The dihydrate, specifically manganese dihydrogen phosphate dihydrate, is formed from the crystallization of monobasic manganous phosphate. google.com The synthesis of manganese phosphate monohydrate can be achieved through various routes, including the reaction of trivalent manganese nitrate with phosphoric acid or by refluxing a solution containing a divalent manganese source and a phosphate source under controlled pH and temperature. google.com The heptahydrate, switzerite, can be produced at room temperature from aqueous solutions containing manganese chloride, diammonium hydrogen phosphate, and citric acid. nih.gov Subsequent aging or hydrothermal treatment of these initial products can lead to other phosphate phases. nih.gov
The table below outlines the synthesis of different hydrate forms.
| Hydrate Form | Synthesis Approach | Reference |
| Monohydrate (MnPO₄·H₂O) | Reaction of trivalent manganese nitrate with phosphoric acid; reflux of a solution with a divalent manganese source and a phosphate source. | google.com |
| Dihydrate (Mn(H₂PO₄)₂·2H₂O) | Crystallization of monobasic manganous phosphate. | google.com |
| Heptahydrate (Mn₃(PO₄)₂·7H₂O) | Room temperature reaction of manganese chloride, diammonium hydrogen phosphate, and citric acid. | nih.gov |
Advanced Structural Elucidation and Microstructural Characterization of Manganese Phosphate Acid Dihydrate
Crystallographic Analysis and Phase Identification
Crystallographic analysis stands as a cornerstone in the characterization of crystalline materials like manganese phosphate (B84403) acid dihydrate. Through the scattering of X-rays by the electron clouds of atoms within the crystal lattice, invaluable information about the long-range atomic order can be obtained.
X-ray Powder Diffraction (XRD) for Phase Purity and Lattice Parameter Determination
X-ray Powder Diffraction (XRD) is a powerful and non-destructive technique used to identify the crystalline phases present in a material and to determine its structural properties. In the study of manganese phosphate compounds, XRD is crucial for confirming the synthesis of the desired phase and assessing its purity. researchgate.netrasayanjournal.co.in For instance, analysis of XRD spectra can confirm the formation of the MnPO₄·H₂O phase. researchgate.net The diffraction pattern, a plot of scattered X-ray intensity versus the scattering angle (2θ), serves as a unique fingerprint for a specific crystalline structure.
The positions and intensities of the diffraction peaks are used to determine the lattice parameters—the dimensions of the unit cell. For a monoclinic crystal system, these parameters include the lengths of the three axes (a, b, c) and the angle β between the a and c axes. One study reported the lattice parameters for MnPO₄·H₂O as a = 6.916 Å, b = 7.467 Å, c = 7.368 Å, and β = 112.35°. researchgate.net Another source provides slightly different cell parameters for the monohydrate form: a = 6.912 Å, b = 7.470 Å, and β = 112.3°. wikipedia.org These values are critical for understanding the crystal's geometry and for further structural analysis.
The average crystallite size of the material can also be estimated from the broadening of the diffraction peaks using the Scherrer equation, with one study finding an average particle size of 35 nm for synthesized MnPO₄·H₂O thin films. researchgate.net
Rietveld Method for Crystal Structure Refinement
The Rietveld method is a sophisticated analytical procedure used to refine the crystal structure of a material by fitting a calculated diffraction pattern to the experimental XRD data. researchgate.net This method allows for the precise determination of atomic positions, site occupancies, and other structural details. It is a powerful tool for obtaining a more complete and accurate picture of the crystal structure than what can be achieved by simple peak indexing. mpg.de The refinement process involves minimizing the difference between the observed and calculated diffraction profiles, resulting in a refined structural model. researchgate.net The quality of the fit is assessed by reliability factors (R-factors).
Single-Crystal X-ray Diffraction Studies for Atomic Arrangement
For the most precise determination of atomic arrangement, single-crystal X-ray diffraction is the gold standard. This technique uses a single, well-ordered crystal, which diffracts X-rays in a predictable pattern of spots. The intensities and positions of these spots are used to construct a three-dimensional map of the electron density within the crystal, from which the precise positions of the atoms can be determined. This allows for the accurate measurement of bond lengths and angles, providing a detailed view of the molecule's conformation. While not always feasible if suitable single crystals cannot be grown, it provides the most unambiguous structural data. mpg.de
Determination of Unit Cell Dimensions and Space Groups
The analysis of diffraction data, whether from powder or single-crystal experiments, ultimately leads to the determination of the unit cell dimensions and the space group of the crystal. The unit cell is the basic repeating unit of a crystal structure, and its dimensions define the size and shape of this unit. The space group describes the symmetry elements present in the crystal, such as rotation axes, mirror planes, and inversion centers.
For manganese phosphate monohydrate (MnPO₄·H₂O), studies have consistently identified the crystal system as monoclinic. researchgate.netwikipedia.org The space group has been determined to be C2/c, with Z=4, indicating that there are four formula units per unit cell. researchgate.netresearchgate.net
Table 1: Crystallographic Data for Manganese Phosphate Monohydrate
| Parameter | Value | Source |
| Crystal System | Monoclinic | researchgate.netwikipedia.org |
| Space Group | C2/c | researchgate.netresearchgate.net |
| a (Å) | 6.916 | researchgate.net |
| b (Å) | 7.467 | researchgate.net |
| c (Å) | 7.368 | researchgate.net |
| β (°) | 112.35 | researchgate.net |
| Z | 4 | researchgate.netwikipedia.org |
This table presents a summary of the crystallographic data obtained from X-ray diffraction studies.
Spectroscopic Investigations for Bonding and Chemical Environment
Spectroscopic techniques provide complementary information to diffraction methods by probing the chemical bonds and the local environment of atoms within a compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, resulting in a unique spectrum of absorption bands.
In the analysis of manganese phosphate acid dihydrate and related compounds, FTIR spectroscopy is particularly useful for identifying the vibrational modes of the phosphate (PO₄³⁻) ions and water (H₂O) molecules. researchgate.net The spectrum of MnPO₄·H₂O shows characteristic lattice vibrations associated with these groups. researchgate.net
The tetrahedral phosphate ion (PO₄³⁻) has four fundamental vibrational modes: a symmetric stretching (ν₁), a symmetric bending (ν₂), an asymmetric stretching (ν₃), and an asymmetric bending (ν₄). researchgate.net The presence and splitting of these bands in the FTIR spectrum can provide information about the symmetry of the phosphate group in the crystal lattice. researchgate.net For example, the strong and broad band observed between 3500 and 2700 cm⁻¹ is typically assigned to the O-H stretching vibrations of water molecules. researchgate.net The vibrations of the P-O and Mn-O bonds are generally observed at lower vibrational frequencies, typically below 1200 cm⁻¹. researchgate.netnih.gov
Table 2: Characteristic FTIR Vibrational Modes
| Wavenumber Range (cm⁻¹) | Assignment | Source |
| 3500 - 2700 | O-H stretching vibrations (water molecules) | researchgate.net |
| < 1200 | P-O and Mn-O bond vibrations | researchgate.netnih.gov |
| ~1093, 1036 | Asymmetric PO₄³⁻ stretching (ν₃) | researchgate.net |
| ~961 | Symmetric PO₄³⁻ stretching (ν₁) | researchgate.net |
| ~602, 565 | PO₄³⁻ bending (ν₄) | researchgate.net |
| ~472 | PO₄³⁻ bending (ν₂) | researchgate.net |
This table summarizes the general regions of the FTIR spectrum where key vibrational modes for manganese phosphate hydrates are observed.
By combining the detailed structural information from crystallographic analyses with the insights into chemical bonding from spectroscopic investigations, a comprehensive and scientifically accurate understanding of this compound's structure is achieved. This foundational knowledge is critical for predicting its properties and exploring its potential applications.
Electron Spin Resonance (ESR) Spectroscopy for Manganese Oxidation States and Local Environments
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying materials with unpaired electrons, making it particularly suitable for the characterization of manganese compounds. wikipedia.org In the context of this compound and related materials, ESR spectroscopy provides detailed insights into the oxidation state of manganese ions, their local coordination environment, and the magnetic interactions between them.
The ESR spectrum of materials containing Mn(II) ions, which have an electronic spin state of S=5/2, typically exhibits a characteristic six-line hyperfine structure. nih.gov This splitting arises from the interaction of the electron spin with the nuclear spin of the manganese atom. Studies on Mn(II)-doped orthophosphate single crystals have successfully evaluated the spin-Hamiltonian parameters by analyzing numerous resonant line positions at different orientations of the external magnetic field. nih.gov These parameters offer a quantitative description of the ion's electronic system and its interaction with the crystalline environment. nih.gov
For instance, in a study of Mn(II)-doped sodium hydrogen orthophosphate dihydrate, two distinct manganese sites were identified, each with its own set of spin-Hamiltonian parameters, as detailed in the table below. nih.gov
Table 1: ESR Spin-Hamiltonian Parameters for Mn(II) in Sodium Hydrogen Orthophosphate Dihydrate at Room Temperature nih.gov
| Parameter | Value for Site I | Value for Site II |
|---|---|---|
| g | 2.0042 ± 0.0002 | 2.0032 ± 0.0002 |
| A (x 10⁻⁴ cm⁻¹) | 86 ± 2 | 86 ± 2 |
| B (x 10⁻⁴ cm⁻¹) | 83 ± 2 | 83 ± 2 |
| D (x 10⁻⁴ cm⁻¹) | 238 ± 2 | 238 ± 2 |
| E (x 10⁻⁴ cm⁻¹) | 76 ± 2 | 76 ± 2 |
| a (x 10⁻⁴ cm⁻¹) | 13 ± 1 | 13 ± 1 |
The g-factor value, being close to 2.0, is typical for an S-state ion like Mn(II). The parameters D and E describe the zero-field splitting, which reflects the symmetry of the local crystalline field around the manganese ion. The hyperfine coupling constants (A and B) provide information about the covalent character of the bond between the manganese ion and its surrounding ligands. nih.gov By analyzing these parameters, researchers can deduce the nature of the metal-ligand bonding and the specifics of the surrounding crystalline field. nih.gov
Optical Absorption Spectroscopy for Electronic Structure and Ligand Field Analysis
Optical absorption spectroscopy is a key technique for probing the electronic structure of manganese phosphate compounds. The absorption of light in the ultraviolet (UV) and visible regions of the spectrum corresponds to the excitation of electrons from the ground state to higher energy levels. For manganese ions, the positions and intensities of these absorption bands are sensitive to the ion's oxidation state and its coordination environment. researchgate.net
In Mn(II) compounds, which have a d⁵ electronic configuration, the electronic transitions are spin-forbidden, resulting in characteristically weak absorption bands. researchgate.net Nevertheless, these bands can be observed and analyzed. For example, in Mn(II)-doped sodium hydrogen orthophosphate dihydrate, the observed absorption bands are assigned to transitions from the ⁶A₁g(S) ground state to various excited quartet levels of the Mn(II) ion within a cubic crystalline field. nih.gov
The analysis of these spectra allows for the determination of ligand field parameters, such as the Racah parameters (B and C) and the crystal field splitting parameter (Dq). nih.gov These parameters provide a quantitative measure of the inter-electronic repulsion and the strength of the interaction between the manganese d-orbitals and the surrounding ligands. An additional parameter, the Trees correction (α), is often included for a more precise fit of the experimental data. nih.gov
Table 2: Optical Absorption Parameters for Mn(II) in Sodium Hydrogen Orthophosphate Dihydrate nih.gov
| Parameter | Value (cm⁻¹) |
|---|---|
| B | 777 |
| C | 3073 |
| Dq | 755 |
| α | 76 |
These parameters are instrumental in discussing the nature of the metal-ligand bonding and the geometry of the crystalline field surrounding the manganese ion. nih.gov In contrast, trivalent manganese (Mn³⁺) ions exhibit spin-allowed transitions, which result in a strong, broad absorption band in the visible spectrum. researchgate.net The presence and characteristics of this band can be used to identify and quantify Mn³⁺ in phosphate materials. researchgate.net
Microscopic and Morphological Characterization
The physical and chemical properties of this compound are intimately linked to its microstructure and morphology. A suite of microscopic and analytical techniques is employed to characterize these features from the micrometer down to the nanoscale.
Scanning Electron Microscopy (SEM) for Surface Morphology and Crystal Shape
Scanning Electron Microscopy (SEM) is a fundamental tool for visualizing the surface morphology and crystal habits of manganese phosphate materials. SEM analysis reveals detailed information about the size, shape, and aggregation of crystalline particles. amazonaws.comresearchgate.net
Depending on the synthesis conditions, manganese phosphates can exhibit a variety of morphologies. Studies have reported the formation of flower-like plates, granular structures, and rod-like crystals. amazonaws.comresearchgate.net For instance, manganese phosphate coatings formed on steel surfaces often display distinct crystalline structures that are crucial for their performance. researchgate.net Because manganese phosphate can be insufficiently conductive for direct imaging, a thin conductive coating, such as platinum, is often applied to the samples before SEM analysis to prevent charging effects. amazonaws.com The accelerating voltage for imaging is typically low (e.g., 2 kV) to preserve surface detail, while a higher voltage (e.g., 15 kV) is used for compositional analysis. amazonaws.com
Transmission Electron Microscopy (TEM) for Nanoscale Structure and Defects
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the investigation of the nanoscale structure of this compound. TEM is used to examine the size and shape of individual nanoparticles, observe internal features, and identify crystalline defects. amazonaws.comresearchgate.net
TEM studies have characterized manganese phosphate materials as being composed of nanowires, with average widths on the order of 15 nm. researchgate.net High-resolution TEM (HR-TEM) can even resolve the lattice fringes of the crystal, allowing for direct measurement of interplanar spacings. For example, a lattice distance of approximately 0.487 nm has been observed, corresponding to the (110) lattice planes of monoclinic MnPO₄·H₂O. researchgate.net In addition to imaging, selected area electron diffraction (SAED) patterns can be obtained in the TEM, providing crucial information about the crystallinity and crystallographic orientation of the material. amazonaws.com Sample preparation for TEM typically involves dispersing the powdered material in a solvent like ethanol, sonicating the suspension, and depositing a small drop onto a TEM grid. amazonaws.com
Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition and Distribution
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique, often integrated with an SEM or TEM, used to determine the elemental composition of a sample. csinordic.com When the sample is bombarded by the electron beam, atoms emit characteristic X-rays whose energies correspond to specific elements. csinordic.com EDX analysis provides qualitative and quantitative information about the elements present and can be used to create elemental maps showing their spatial distribution. researchgate.netnih.gov
In the characterization of manganese phosphate, EDX confirms the presence of manganese (Mn), phosphorus (P), and oxygen (O) as the main constituent elements. amazonaws.comresearchgate.net The technique is valuable for verifying the purity of the synthesized material and for analyzing the homogeneity of coatings. researchgate.net For example, EDX analysis of manganese phosphate coatings can reveal the distribution and uniformity of the deposited layer. researchgate.net Quantitative analysis can provide the atomic percentages of the constituent elements, offering insight into the stoichiometry of the compound. mdpi.com
Table 3: Example Elemental Composition of Manganese Sulfate (B86663) Nanoparticles by EDX mdpi.com
| Element | Atomic % (MnSO₄) | Atomic % (MnSO₄ NPs) |
|---|---|---|
| Mn | 16.79 | 11.74 |
| S | 12.70 | 10.98 |
Note: This table is illustrative of EDX data for a related manganese compound, showing changes in elemental composition after processing.
Analysis of Crystallite Size and Particle Size Distribution
X-ray diffraction (XRD) is a common method for determining the average crystallite size, often using the Debye-Scherrer equation. researchgate.net More advanced XRD analysis procedures can also determine the crystallite size distribution. nih.gov For example, calculations based on XRD results for an ammonium (B1175870) manganese phosphate hydrate (B1144303) composite showed a minimum crystallite size of 80.9 nm. researchgate.net
Particle size distribution is often measured using techniques like dynamic light scattering or by analyzing microscopy images. mdpi.comnih.gov For instance, the particle size distribution of manganese-containing nanoparticles can be reported using values such as Dᵥ(10), Dᵥ(50), and Dᵥ(90), which represent the particle diameters below which 10%, 50%, and 90% of the sample volume exists, respectively. mdpi.com Comparing crystallite size from XRD with particle size from TEM can provide information about the number of crystallites within each particle. nih.gov
Table 4: Particle Size Distribution of Manganese Sulfate Powder mdpi.com
| Parameter | Size (μm) |
|---|---|
| Dᵥ(10) | 78 |
| Dᵥ(50) | 116 |
| Dᵥ(90) | 169 |
Microstructural Features and Crystal Habit Control
The microstructure and crystal habit of this compound, along with related manganese phosphate compounds, are critically dependent on the synthesis conditions and the presence of additives. These factors dictate the ultimate properties and performance of the material, particularly in applications such as protective coatings.
The morphology of manganese phosphate crystals can be significantly influenced by the chosen synthetic route. For instance, different polymorphs and crystal shapes of manganese phosphate, such as microcrystals or nanoplates, can be obtained through methods like hydrothermal treatment or solid-state reactions, depending on the precursor materials used. researchgate.netacs.orgresearchgate.net The synthesis of nanocrystalline manganese dihydrogen phosphate dihydrate (Mn(H₂PO₄)₂·2H₂O) via a simple precipitation route at ambient temperatures has been shown to produce a pure monoclinic phase, with the particle size being dependent on the specific reactants used, such as MnCO₃-H₃PO₄ versus Mn(c)-H₃PO₄ systems. iaea.org
In the context of forming protective coatings on steel, the resulting crystal morphology is a key determinant of the coating's quality. Scanning electron microscopy (SEM) reveals that the layer is often composed of a crystalline precipitate with crystallites that can be several micrometers in length. mdpi.com
Control over the crystal habit is frequently achieved by incorporating additives into the phosphating solution. These additives can catalyze crystal formation, refine grain size, and alter the crystal shape, thereby enhancing the coating's properties.
Influence of Synthesis Parameters on Crystal Morphology
The physical characteristics of manganese phosphate crystals are directly tied to the parameters of the synthesis process.
| Parameter | Effect on Crystal Morphology | Resulting Morphology |
| Synthesis Method | Hydrothermal treatment of different precursors can lead to varied crystal sizes and shapes. researchgate.netacs.orgresearchgate.net | Microcrystals, Nanoplates researchgate.netacs.orgresearchgate.net |
| Precursor Material | Using Mn₃(PO₄)₂·3H₂O nanosheets as a precursor leads to the formation of δ-Mn₃(PO₄)₂ nanoplates. researchgate.netacs.org | Nanoplates researchgate.netacs.org |
| Temperature | Aging at 80°C or hydrothermal treatment at 100-180°C of initial precipitates can yield larger, well-defined crystals. nih.gov | Large hexagonal prism blocks (~500 μm) nih.gov |
| Milling Process | Wet milling can be employed to reduce particle size significantly. google.com | Nano-sized particles (0.03 to 0.8 µm) google.com |
Impact of Additives on Crystal Habit
Additives are instrumental in modifying the nucleation and growth of manganese phosphate crystals, leading to more desirable microstructures for specific applications.
| Additive | Effect on Crystal Habit | Resulting Crystal Morphology |
| Nickel (Ni²⁺) | Catalyzes the formation of manganese phosphate crystals, promoting nucleation and leading to a tighter coating with smaller particles. mdpi.comresearchgate.net | Regular rhombic structure mdpi.com |
| Tartaric Acid | Influences the morphology and improves corrosion resistance. nih.gov | Specific morphology not detailed, but leads to a decrease in sludge formation. nih.gov |
| Citric Acid | Chelates Mn²⁺ ions, enabling slower crystal growth. nih.gov | Large, vivid pink, transparent single crystals nih.gov |
| Anionic Surfactants | Used to disperse nano-sized particles and maintain stability in a liquid medium. google.com | Uniformly dispersed nano-sized particles google.com |
| Guanidine (B92328) Derivatives | Used in conjunction with nickel to effectively form coatings at 95°C. mdpi.com | Not specified, but contributes to effective coating formation. mdpi.com |
Without certain additives, the crystal morphology can be drastically different. For example, manganese phosphating baths without the addition of nickel tend to produce coatings composed of needle-like crystals rather than the more desirable regular rhombic structures. mdpi.com The use of commercial additives, sometimes referred to as "toners," is also a common practice to refine the crystal morphology of manganese phosphate coatings. hubbardhall.com
Mechanistic Investigations of Manganese Phosphate Acid Dihydrate Formation and Transformation
Formation Mechanisms of Manganese Phosphate (B84403) Coatings
The creation of a manganese phosphate conversion coating is a multi-stage process involving the chemical or electrochemical reaction of a phosphoric acid solution with a metal substrate, typically steel or iron. airedale-group.commmvalve.com This treatment modifies the metal surface into a more stable, corrosion-resistant state, creating a layer of insoluble crystalline phosphates that are securely anchored to the base metal. mmvalve.comaalberts-st.com The process generally involves three main stages: the initial reaction of the acid with the metal, the rapid growth of phosphate crystals, and the final formation of the coating. mdpi.comresearchgate.netsemanticscholar.org
Reaction Pathways of Phosphoric Acid with Metal Surfaces
The phosphating process begins when a metal substrate is immersed in an acidic phosphating solution. mmvalve.com The primary component, phosphoric acid (H₃PO₄), initiates an etching or "pickling" reaction at the metal surface. mdpi.com This leads to the dissolution of iron (Fe) from the substrate, which enters the solution as ferrous ions (Fe²⁺). researchgate.net
The key reactions can be summarized as:
Metal Dissolution (Anodic Reaction): Fe → Fe²⁺ + 2e⁻
Hydrogen Evolution (Cathodic Reaction): 2H⁺ + 2e⁻ → H₂
This dissolution of the base metal consumes hydrogen ions (H⁺) at the metal-solution interface, causing a localized increase in pH. airedale-group.com This pH shift is critical, as it reduces the solubility of the dissolved metal phosphates in the solution. airedale-group.com Consequently, these phosphates precipitate onto the metal surface. airedale-group.commdpi.com
The precipitated coating is often not a single compound but a complex mixture. For manganese phosphating on steel, the coating is typically a form of hureaulite, a mixed iron-manganese orthophosphate with a general formula of (Fe,Mn)₅H₂(PO₄)₄·4H₂O. semanticscholar.orgdtic.milnih.gov The formation involves several precipitation steps as the pH increases, potentially including manganese hydrogen phosphate (MnHPO₄) and iron hydrogen phosphate (FeHPO₄) as intermediate species before the final, more stable tertiary manganese phosphate (Mn₃(PO₄)₂) and iron phosphate (Fe₃(PO₄)₂) are formed. dtic.mil
Role of pH and Temperature in Precipitation Kinetics
The kinetics of the precipitation process are highly sensitive to both pH and temperature. The initial phosphating bath is acidic, typically with a pH between 1 and 3, which allows for the initial etching of the metal surface. mdpi.com As the reaction proceeds and the local pH at the substrate interface rises, the precipitation of the phosphate crystals is initiated. airedale-group.com Research indicates that a higher pH level generally accelerates the formation of the coating. For instance, in some systems involving manganese phosphate, crystal formation is observed to begin as the solution pH increases to approximately 5.6. nih.gov
Temperature plays a crucial role in overcoming the activation energy for the precipitation reaction and influences the reaction rate. mdpi.com
Low Temperatures: At insufficient temperatures (e.g., 25°C), the reaction kinetics may be too slow to form a proper crystal nucleus. mdpi.com
Optimal Temperatures: The manganese phosphating process is typically operated at elevated temperatures, often around 95-98°C, to facilitate rapid coating formation. mdpi.comphosphating.net Studies have shown that increasing the temperature generally promotes the precipitation and thickness of the coating, with optimal corrosion resistance often achieved at specific temperatures, such as 80°C in some novel bath formulations. researchgate.net
Excessive Temperatures: While higher temperatures increase reaction rates, excessively high temperatures can lead to the rapid precipitation of phosphates in the bulk solution, creating sludge and reducing the efficiency of the phosphating bath. mdpi.com
The interplay between these factors is critical; for example, a temperature decrease to around 70°C might be viable if accompanied by an increase in the concentration of manganese and accelerators in the bath. mdpi.comsemanticscholar.org
| Parameter | Effect on Coating Formation | Typical Range/Value | Source |
|---|---|---|---|
| pH | Higher pH accelerates coating formation and precipitation. | Initial bath: 1-3; Precipitation starts at interface pH > ~2.5 | mdpi.com |
| Temperature | Increases reaction rate and crystal growth. An optimal temperature exists to balance growth and bath stability. | 70°C - 98°C | mdpi.commdpi.comresearchgate.net |
| Time | Longer immersion time generally increases coating thickness and uniformity. | 5 - 20 minutes | phosphating.netresearchgate.net |
Electrochemical Aspects of Coating Formation on Substrates
The formation of a phosphate coating is fundamentally an electrochemical process. airedale-group.commahavirchemicals.co.in When the metal is immersed in the acidic solution, numerous micro-electrochemical cells are established on its surface. Areas where the metal dissolves act as anodes, while areas where hydrogen evolution occurs function as cathodes. mdpi.comnih.gov
Anodic Reaction: At these sites, the base metal oxidizes and dissolves into the solution (e.g., Fe → Fe²⁺ + 2e⁻). researchgate.net
Cathodic Reaction: At these sites, protons from the acid are reduced, producing hydrogen gas (2H⁺ + 2e⁻ → H₂). researchgate.net
This cathodic reaction consumes acid at the interface, leading to the crucial local rise in pH that drives the precipitation of the insoluble phosphate layer. airedale-group.com The newly formed phosphate coating is non-conductive, which helps to stifle the activity of these micro-cells and slow down the corrosion process. airedale-group.comelectrochemsci.org Electrochemical measurements confirm the effectiveness of the coating; after phosphating, the corrosion potential (Ecorr) of the steel surface shifts to more positive (noble) values, and the corrosion current density (icorr) decreases significantly, indicating a substantial reduction in the corrosion rate. mdpi.com The polarization resistance of the surface can increase by more than 30 times after treatment. mdpi.com
Influence of Accelerators and Additives on Coating Growth and Morphology
To enhance the speed, efficiency, and quality of the phosphating process, various accelerators and additives are commonly incorporated into the bath. iarjset.com
Accelerators: These are oxidizing agents, such as sodium nitrite, that speed up the coating process. airedale-group.com Their primary role is to depolarize the cathodic sites by reacting with the hydrogen gas generated during the reaction. This prevents the formation of hydrogen bubbles on the metal surface, which can slow down or inhibit uniform coating formation. airedale-group.comresearchgate.net Using an optimal concentration of accelerators results in a more homogenous coating with increased weight and a more effective surface for subsequent treatments. jihsci.com
Additives for Crystal Refinement and Quality:
Surface Activators: Pre-treatment rinses containing activation agents like colloidal titanium phosphate or mixtures of manganese carbonate and sodium pyrophosphate are used to increase the number of nucleation sites on the metal surface. phosphating.netnih.gov This leads to the formation of a finer, more compact crystalline coating. nih.gov
Organic Additives: Compounds such as manganese citrate, tartrate, or gluconate can be added to the bath. dtic.milresearchgate.net A primary function of these additives is to increase the concentration of available manganese in the solution, which is critical for coating quality. dtic.mil Tartaric acid, for example, has been shown to improve the corrosion resistance of the resulting coating. nih.gov
Thermal Decomposition and Transformation Kinetics
Manganese phosphate acid dihydrate (Mn(H₂PO₄)₂·2H₂O) and related hydrated phosphate coatings undergo significant transformations when subjected to heat. These changes involve dehydration and anionic condensation, leading to new chemical phases with different properties.
Dehydration Processes and Water Molecule Role
The thermal decomposition of manganese dihydrogen phosphate dihydrate is a multi-step process primarily involving the loss of water molecules. The water exists in two forms: water of crystallization (hydrate water) and constitutional water (from the hydrogen phosphate ions). functmaterials.org.ua
The decomposition pathway for pure Mn(H₂PO₄)₂·2H₂O can be described as follows:
Initial Dehydration: The first stage involves the loss of the two molecules of crystal water. This process yields anhydrous manganese dihydrogen phosphate, Mn(H₂PO₄)₂. researchgate.netiaea.org
Anionic Condensation: Upon further heating, a more complex transformation occurs. The dihydrogen phosphate (H₂PO₄⁻) groups undergo condensation, eliminating constitutional water. This solid-state transformation can involve amorphization of the intermediate products before they recrystallize into new structures. functmaterials.org.ua This stage leads to the formation of manganese cyclo-tetrametaphosphate (Mn₂P₄O₁₂). researchgate.netiaea.org
Final Transformation: At even higher temperatures, further rearrangement can occur, resulting in the formation of manganese pyrophosphate (Mn₂P₂O₇). researchgate.netresearchgate.net
For the hureaulite-type coatings ((Fe,Mn)₅H₂(PO₄)₄·4H₂O) typically formed on steel, a two-step dehydration process is observed. The first major water loss occurs at temperatures between 150°C and 230°C, and the second occurs between 320°C and 360°C. srce.hr After complete dehydration, the remaining anhydride (B1165640) can undergo further phase conversions at higher temperatures. srce.hr The crystal hydrate (B1144303) water plays a significant role in the structure of the initial compound and influences the formation pathways of the polymeric phosphate products generated during heat treatment. functmaterials.org.ua
| Temperature Range | Process | Initial Compound | Resulting Product(s) | Source |
|---|---|---|---|---|
| ~150°C - 230°C | Dehydration (Step 1) | (Fe,Mn)₅H₂(PO₄)₄·4H₂O (Hureaulite) | Partially dehydrated hureaulite | srce.hr |
| ~243 K (for pure compound) | Dehydration | Mn(H₂PO₄)₂·2H₂O | Mn(H₂PO₄)₂ (anhydrous) | researchgate.net |
| ~320°C - 360°C | Dehydration (Step 2) & Condensation | Partially dehydrated hureaulite | Anhydrite (Fe,Mn)₃(PO₄)₂ | srce.hr |
| ~400°C - 773 K | Anionic Condensation | Mn(H₂PO₄)₂ | Mn₂P₄O₁₂ (manganese cyclo-tetrametaphosphate) | researchgate.netiaea.org |
| > 773 K | Further Transformation | Mn₂P₄O₁₂ | Mn₂P₂O₇ (manganese pyrophosphate) | researchgate.netresearchgate.net |
Investigation of Intermediate and Final Decomposition Products (e.g., pyrophosphates)
The thermal decomposition of manganese dihydrogen phosphate dihydrate (Mn(H₂PO₄)₂·2H₂O) is a multi-step process involving the formation of several intermediate and final products. acs.org Thermoanalytical techniques, such as thermogravimetry (TG), differential thermal analysis (DTA), and X-ray powder diffraction (XRD), have been instrumental in identifying these compounds. acs.orgresearchgate.netiaea.org
The decomposition process typically proceeds as follows:
Dehydration: The initial step involves the loss of the two water molecules of crystallization. This dehydration leads to the formation of anhydrous manganese dihydrogen phosphate (Mn(H₂PO₄)₂). researchgate.net
Condensation and Formation of Cyclotetraphosphate: Upon further heating, a condensation reaction occurs. This process involves the elimination of constitutional water from the dihydrogen phosphate groups, leading to the formation of manganese cyclotetraphosphate (Mn₂P₄O₁₂). acs.orgresearchgate.net This intermediate is a key product of the thermal transformation. iaea.orgresearchgate.net
Final Decomposition to Pyrophosphate: At higher temperatures, the manganese cyclotetraphosphate undergoes further transformation to yield the final, stable decomposition product, manganese pyrophosphate (Mn₂P₂O₇). researchgate.netresearchgate.net Studies have confirmed that thermal treatment of Mn(H₂PO₄)₂·2H₂O at temperatures around 773 K (500 °C) and above results in the formation of Mn₂P₂O₇. researchgate.netoup.com
In some studies, the decomposition of related manganese(III) phosphate monohydrate (MnPO₄·H₂O) also shows a pathway that ultimately leads to manganese(II) pyrophosphate (Mn₂P₂O₇) at around 500 °C, a process that involves both dehydration and the reduction of manganese(III) to manganese(II). oup.com The presence of pyrophosphate (P₂O₇⁴⁻) ions in the final product has been confirmed using techniques like Fourier-transform infrared (FTIR) spectroscopy. researchgate.net
Non-Isothermal and Isothermal Kinetic Studies
The kinetics of the thermal decomposition of this compound have been primarily investigated using non-isothermal methods. acs.orgresearchgate.netresearchgate.net These studies typically involve heating the sample at a constant rate and monitoring its mass loss over time using thermogravimetry (TG). acs.orgfraunhofer.de
Non-isothermal kinetic analysis is performed to understand the mechanism and energetics of the solid-state decomposition reactions. acs.org Several model-free and model-fitting methods are employed to analyze the TG data. Widely used isoconversional methods include the Ozawa-Flynn-Wall (OFW) and Kissinger-Akahira-Sunose (KAS) methods. researchgate.netresearchgate.netresearchgate.net These methods allow for the determination of activation energy as a function of the conversion degree without assuming a specific reaction model. researchgate.net
In addition to model-free approaches, methods like the Coats-Redfern equation are used to determine the most probable reaction mechanism function, g(α), which describes the solid-state reaction pathway. researchgate.netresearchgate.netresearchgate.net For the decomposition of Mn(H₂PO₄)₂·2H₂O, studies have identified different possible conversion functions for the distinct stages of the reaction. For instance, the dehydration step has been described by a "cylindrical symmetry" model, while the subsequent decomposition and condensation have been associated with a "three-dimension diffusion" model. acs.orgresearchgate.netresearchgate.net
While less common in the literature for this specific compound, isothermal kinetic studies, where the sample is held at a constant temperature, can also provide valuable data. These methods, often applied to powdered samples, are valid for determining kinetic parameters, provided there is sample reproducibility. rsc.org
Determination of Activation Energies and Reaction Orders
Kinetic studies have successfully determined the activation energies (Ea) for the different stages of the thermal decomposition of Mn(H₂PO₄)₂·2H₂O. The activation energy represents the minimum energy required for the reaction to occur and is a critical parameter for understanding reaction kinetics. acs.org
The decomposition process occurs in two main steps: an initial dehydration followed by a decomposition/condensation step. acs.orgacs.org The activation energies for these steps have been calculated using various non-isothermal methods, showing consistent results. acs.orgresearchgate.netacs.org
For the first step, the dehydration where water of crystallization is lost, the calculated activation energies suggest a process typical for the removal of loosely bound water. acs.org The second step, which involves the breaking of P-OH bonds and polycondensation to form pyrophosphates, exhibits a significantly higher activation energy. acs.org This is expected, as it corresponds to a more substantial chemical transformation and rearrangement of the crystal lattice. acs.org
The reaction order for the thermal decomposition of a related compound, manganese(III) phosphate monohydrate, during its reduction process was determined to be approximately 1.3. oup.com
Below is a table summarizing the activation energies determined for the thermal decomposition of Mn(H₂PO₄)₂·2H₂O from kinetic studies.
| Decomposition Step | Method | Activation Energy (Ea) in kJ/mol | Reference |
| Step 1 (Dehydration) | Ozawa | 86.8 | acs.org |
| KAS | 86.5 | acs.org | |
| Coats-Redfern | 85.9 | acs.org | |
| Step 2 (Decomposition) | Ozawa | 165.7 | acs.org |
| KAS | 165.4 | acs.org | |
| Coats-Redfern | 165.5 | acs.org |
KAS: Kissinger-Akahira-Sunose
Mechanistic Insights into Catalytic Activities of Manganese Phosphate Hydrates
Manganese phosphate hydrates have emerged as promising catalysts, particularly for the water oxidation reaction, which is a critical step in artificial photosynthesis and water splitting technologies. acs.orgnih.gov Understanding the mechanistic pathways of their catalytic activity is essential for designing more efficient and stable materials.
Water Oxidation Catalysis Mechanisms
The mechanism of water oxidation by manganese phosphate catalysts involves a series of proton-coupled electron transfer (PCET) steps, where the manganese centers cycle through various oxidation states. rsc.org Studies on catalysts like Mn₃(PO₄)₂·3H₂O and KMnPO₄ have identified Mn(III), Mn(IV), and even Mn(V) as key intermediate species during the oxygen evolution reaction (OER). acs.orgresearchgate.net
The catalytic cycle is generally understood to begin with the oxidation of Mn(II) to Mn(III). acs.org This Mn(III) species is considered a crucial intermediate. rsc.orgrsc.org Further oxidation leads to the formation of Mn(IV) and subsequently high-valent Mn(V)=O species. researchgate.net This Mn(V)=O intermediate is proposed to be the active species responsible for the critical O-O bond formation step. researchgate.net The phosphate groups play a significant role in this process, as they can facilitate the oxidation of the metal centers and distort the local atomic geometry, which is favorable for the adsorption and oxidation of water molecules. researchgate.net In some manganese oxide systems, the presence of phosphate as a bridging ligand between manganese ions, in contrast to di-μ-oxo bridges, has been shown to influence the catalytic activity, linking the absence of protonable oxo bridges to lower activity. rsc.org
Interplay Between Atomic Structure and Catalytic Performance
A strong correlation exists between the atomic structure of manganese phosphate hydrates and their catalytic performance in water oxidation. nih.govacs.org The unique structural features of these materials are crucial for stabilizing the necessary intermediate oxidation states of manganese, particularly the Jahn-Teller distorted Mn(III) ion. acs.orgresearchgate.net
For instance, in Mn₃(PO₄)₂·3H₂O, the presence of bulky phosphate polyhedra creates a less-ordered and asymmetric geometry around the manganese atoms. acs.orgacs.org This structural flexibility is advantageous because it can accommodate the geometric distortions associated with the Mn(III) state, thereby lowering the energy barrier for the initial Mn(II) to Mn(III) oxidation step. acs.orgnih.gov Computational analyses have confirmed that this flexibility helps stabilize the Mn(III) intermediate, leading to enhanced catalytic activity under neutral pH conditions. acs.org
Similarly, studies on manganese phosphate nanosheet assemblies have highlighted the importance of specific structural motifs. rsc.org The presence of native out-of-plane manganese centers with terminal water ligands can serve as ideal, accessible sites for water oxidation. rsc.org The asymmetry in the Mn coordination environment in these nanosheets helps to tolerate the Jahn-Teller distortion of Mn(III), thereby stabilizing this key active intermediate. rsc.org In situ spectroscopic studies have further revealed that the flexibility of the catalyst's surface structure is favorable for the water oxidation process. acs.orgconsensus.app
Functional Applications and Performance Studies of Manganese Phosphate Acid Dihydrate Based Materials
Corrosion Protection Coatingssilvexinc.comafinishingsys.comcalicocoatings.comchemresearchco.comdorsetware.com
Manganese phosphate (B84403) coatings serve as a critical surface treatment for ferrous metals, providing a robust barrier against corrosion. afinishingsys.comdorsetware.com This crystalline conversion coating is formed through a chemical reaction where the metal surface itself is converted into a layer of insoluble manganese phosphate. afinishingsys.combuntyllc.com The resulting layer offers significant protection against environmental factors that would otherwise lead to degradation. afinishingsys.com
Coating Deposition and Process Parameterscentrasep.comphosphating.netnih.gov
The formation of a high-quality manganese phosphate coating is contingent on carefully controlled process parameters. The deposition is typically achieved by immersing a pre-cleaned metal part into a phosphating bath. centrasep.comphosphating.net
Key process parameters that influence the final coating include:
Bath Composition: The phosphating bath is a solution composed of manganese, phosphoric acid, and water, often with an added etching compound. centrasep.com The concentration of these components, including manganese carbonate (e.g., 4 g/dm³), is critical. researchgate.net Additives like nickel and guanidine (B92328) derivatives can be introduced to enhance the process. nih.govmdpi.com
Temperature: The bath is typically operated at high temperatures, generally around 95°C (203°F), to facilitate the chemical reaction. phosphating.netnih.govmdpi.com Satisfactory coatings can sometimes be formed at lower temperatures, between 70-80°C, in special cases. phosphating.net
Time: The duration of immersion in the phosphating bath is a crucial factor, with typical treatment times ranging from 5 to 20 minutes. phosphating.net Studies have shown that increasing the immersion time, for instance up to 900 seconds (15 minutes), can lead to improved corrosion resistance. mdpi.com
pH Level: The acidity of the bath is a determining factor in the coating process, with an optimal pH of above 2.5 required for the precipitation of manganese phosphate. mdpi.com
Pre-treatment: The condition of the metal surface prior to phosphating significantly impacts the coating's quality. This includes degreasing and cleaning to remove impurities. phosphating.net In some cases, mechanical treatments like sandblasting or grinding are used, although sandblasting has been shown to potentially have a negative effect on the final corrosion resistance. mdpi.comlightmetalscoloring.com
Activation: An activation stage, immersing the parts in a conditioning bath containing fine-grained manganese phosphate compounds, is often employed before the main phosphating step. This promotes the formation of a more uniform and fine crystalline layer. phosphating.netresearchgate.net
Accelerators: To increase the efficiency of the phosphating process, accelerators are often added to the bath. These chemical agents, such as those containing nitro groups, promote the formation of phosphate crystals and increase the chemical conversion rate. researchgate.netjihsci.com The use of accelerators can significantly shorten the process time. researchgate.net
| Parameter | Typical Range/Value | Significance |
|---|---|---|
| Bath Temperature | 95°C (Special cases: 70-80°C) phosphating.netnih.gov | Affects reaction kinetics and coating formation. researchgate.net |
| Immersion Time | 5-20 minutes phosphating.net | Determines coating thickness and completeness. mdpi.com |
| pH | Above 2.5 mdpi.com | Critical for the precipitation of manganese phosphate. |
| Manganese Carbonate Concentration | e.g., 4 g/dm³ researchgate.net | Provides the necessary manganese ions for coating formation. |
| Pre-treatment | Degreasing, cleaning, mechanical blasting phosphating.netmdpi.com | Ensures a clean and active surface for uniform coating. |
| Activation | Immersion in conditioning bath phosphating.net | Promotes fine and dense crystal formation. researchgate.net |
Morphology and Microstructure Effects on Protective Propertiesafinishingsys.comphosphating.netmdpi.com
The protective quality of a manganese phosphate coating is intrinsically linked to its morphology and microstructure. afinishingsys.com A desirable coating consists of a fine, dense, and uniform crystalline structure that completely covers the metal substrate. calicocoatings.comresearchgate.net
The crystalline nature of the coating acts as a physical barrier, preventing corrosive substances from reaching the underlying metal. afinishingsys.com The morphology, including crystal size and shape, plays a significant role in the coating's performance. For instance, the addition of nickel to the phosphating bath can result in crystals with a regular rhombic structure, as opposed to the needle-like crystals formed in its absence. mdpi.com A finer crystal structure is generally associated with higher corrosion resistance. phosphating.net
The coating is not a simple layered deposit but is created through a conversion process, meaning the surface of the metal is chemically transformed. wolkerstorfer.com This results in excellent adhesion, as there is no clear border between the coating and the substrate. mdpi.com X-ray diffraction (XRD) analysis has identified the primary phase in these coatings as (Mn,Fe)₅H₂(PO₄)₄·4H₂O, a mixed iron-manganese orthophosphate also known as hureaulite. mdpi.comresearchgate.net The presence of iron in the coating is due to the dissolution of the steel substrate during the phosphating reaction. mdpi.comirjet.net
The surface roughness of the substrate before coating can also influence the final crystal size. researchgate.net While a certain degree of roughness can promote adhesion, excessive roughness from treatments like sandblasting can negatively impact the uniformity and protective properties of the coating. mdpi.com
Enhancement of Wear Resistance and Lubricant Retention in Industrial Componentssilvexinc.comafinishingsys.comchemresearchco.comdorsetware.com
Manganese phosphate coatings are highly regarded for their ability to enhance the wear resistance of industrial components, making them ideal for applications involving sliding or moving parts. afinishingsys.comcalicocoatings.comdorsetware.com The coating's inherent hardness and crystalline structure provide a durable surface that resists abrasion and galling, a form of adhesive wear that can cause components to seize. silvexinc.comchemresearchco.com This makes them particularly suitable for high-wear parts such as engine components, gears, bearings, and fasteners. silvexinc.comchemresearchco.comdorsetware.com
A key feature of the manganese phosphate coating is its porous, crystalline finish. silvexinc.comafinishingsys.comchemresearchco.com This microporous structure acts as a reservoir, effectively absorbing and retaining lubricants like oil. afinishingsys.comchemresearchco.comkluthe.com This retained lubrication significantly reduces friction between moving parts, which in turn minimizes wear and extends the service life of the components. afinishingsys.comiftworldwide.com This property is especially beneficial for the break-in period of new components, where proper lubrication is critical. calicocoatings.com The synergy between the hard, wear-resistant coating and its ability to hold lubricants makes manganese phosphate a superior choice for improving the tribological properties of industrial machinery. chemresearchco.com
Adhesion Characteristics and Compatibility with Secondary Coatingssilvexinc.comafinishingsys.comwolkerstorfer.com
Manganese phosphate coatings exhibit strong adhesion to the metal substrate because they are formed through a conversion process that integrates the coating with the surface of the metal. silvexinc.commdpi.comwolkerstorfer.com This inherent adhesion is a primary advantage of this type of coating.
Furthermore, the porous and crystalline nature of the manganese phosphate layer provides an excellent base for the application of secondary coatings, such as paints, primers, and dry-film lubricants. silvexinc.comafinishingsys.comcalicocoatings.comwolkerstorfer.com The surface topography creates a mechanical "tooth" that enhances the adhesion of subsequent layers. wolkerstorfer.com This makes manganese phosphate coatings a widely used pre-treatment for painting, as they not only improve paint adhesion but also provide an additional layer of corrosion protection, which is particularly beneficial if the topcoat is scratched or damaged. silvexinc.com The compatibility with a wide range of secondary coatings makes manganese phosphate a versatile surface treatment in many industrial applications. wolkerstorfer.com
Advanced Characterization of Coated Substrates (e.g., electrochemical tests)nih.govmdpi.commdpi.comresearchgate.net
To evaluate the performance and integrity of manganese phosphate coatings, various advanced characterization techniques are employed, with electrochemical tests being particularly prominent. These methods provide quantitative data on the corrosion resistance of the coated substrate.
Potentiodynamic Polarization (PDP): This technique involves scanning a potential range and measuring the resulting current to determine the corrosion potential (Ecorr) and corrosion current (icorr). nih.govmdpi.com A more positive Ecorr and a lower icorr generally indicate better corrosion resistance. mdpi.com Studies have shown that manganese phosphate coatings can shift the corrosion potential of steel to more positive values, indicating enhanced protection. mdpi.comresearchgate.net For example, one study noted a positive shift of about 480 mV for phosphated steel compared to bare steel. researchgate.net
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the coating's barrier properties and the corrosion processes occurring at the metal-coating interface. mdpi.comresearchgate.netphmsociety.orgkta.com By applying a small sinusoidal voltage and measuring the impedance over a range of frequencies, researchers can model the coating system as an equivalent electrical circuit. mdpi.comphmsociety.org Parameters such as coating capacitance (Cc) and pore resistance (Rp) can be extracted from the data. phmsociety.org A high pore resistance and low coating capacitance are typically indicative of a high-performance coating with good barrier properties. kta.com EIS is effective in detecting early signs of coating degradation before they are visually apparent. kta.com
These electrochemical tests, often complemented by surface analysis techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD), provide a comprehensive understanding of the relationship between the coating's structure and its protective performance. mdpi.commdpi.comnih.gov
| Technique | Key Parameters Measured | Indication of Good Performance |
|---|---|---|
| Potentiodynamic Polarization (PDP) | Corrosion Potential (Ecorr), Corrosion Current (icorr) mdpi.com | More positive (noble) Ecorr, lower icorr mdpi.com |
| Electrochemical Impedance Spectroscopy (EIS) | Pore Resistance (Rp), Coating Capacitance (Cc) phmsociety.org | High Rp, low Cc kta.com |
Energy Storage Applicationsansto.gov.ausci-hub.seresearchgate.net
While primarily known for surface treatments, materials based on manganese phosphate are also being explored for their potential in energy storage technologies, particularly in the context of lithium-ion batteries and supercapacitors. sci-hub.seresearchgate.net
Research has investigated amorphous manganese phosphate (AMP) as a cathode material for aqueous energy storage. sci-hub.seresearchgate.net An electrochemically fabricated AMP, with the formula Na₁.₈Mn₄O₁.₄(PO₄)₃, demonstrated a high specific capacity of 253.4 mAh g⁻¹ at a current density of 1 A g⁻¹. sci-hub.se This promising performance is attributed to the material's open framework and the ability of manganese to participate in multiple redox reactions (Mn³⁺/Mn²⁺ and Mn⁴⁺/Mn³⁺) without dissolving into the electrolyte. sci-hub.seresearchgate.net
In a different application, manganese metaphosphate (Mn(PO₃)₂) has been studied as a negative electrode (anode) material for lithium-ion batteries. Synthesized through a solid-state method and carbon-coated to enhance conductivity, this material delivered a reversible capacity of 477 mAh/g. The charge storage mechanism involves a reversible conversion reaction where Mn(PO₃)₂ reacts with lithium to form nanograins of manganese within a lithium-conducting LiPO₃ glass matrix.
Furthermore, the development of lithium manganese iron phosphate (LMFP) cathodes, which are derived from lithium iron phosphate (LFP) by substituting some of the iron with manganese, is gaining attention. mitsui.comneicorporation.com These materials offer a higher operating voltage and energy density compared to traditional LFP cathodes, making them a promising option for electric vehicle batteries. mitsui.comneicorporation.com
These studies indicate that the electrochemical properties of manganese phosphate compounds make them viable candidates for developing next-generation energy storage devices.
Electrode Material Development for Supercapacitors and Batteries
Manganese phosphates have emerged as a promising class of electrode materials, demonstrating significant potential in electrochemical energy storage applications such as supercapacitors and lithium-ion capacitors (LICs). jmst.orgpsecommunity.org Their development is driven by favorable characteristics including high theoretical specific capacitance, low cost, and environmental friendliness. researchgate.net Researchers have widely explored materials like manganese phosphate (Mn₃(PO₄)₂), lithium manganese phosphate (LiMnPO₄), and ammonium (B1175870) manganese phosphate hydrate (B1144303) ((NH₄MnPO₄·H₂O)) for these purposes. psecommunity.orgresearchgate.netwebsite-files.com
Pseudocapacitance Mechanisms and Charge Storage Capacity
The charge storage in manganese phosphate-based materials is primarily governed by pseudocapacitance, a mechanism that involves fast and reversible faradaic redox reactions occurring at or near the electrode surface. arxiv.org This behavior mimics that of an electrical double-layer capacitor but provides much higher specific capacitance and energy density. utexas.edu
Influence of Open-Framework Structures on Ion Conductivity
A key structural advantage of many manganese phosphate compounds is their open-framework architecture. jmst.orgresearchgate.net These frameworks are characterized by the presence of large, interconnected channels and cavities within the crystal lattice. jmst.orgresearchgate.net This unique topology endows the materials with good intrinsic ion conductivity, which is a critical factor for efficient electrochemical energy storage. jmst.org
These channels serve as pathways for the rapid diffusion and transport of electrolyte ions (e.g., Li⁺, Na⁺) to the electroactive sites within the electrode material. jmst.orgpsecommunity.org The ease of ion movement facilitated by these open structures minimizes the diffusion path length, allowing for rapid charge and discharge capabilities, which is essential for high-power applications in supercapacitors. researchgate.net For example, the olivine (B12688019) structure of LiMnPO₄ provides a stable framework for the movement of Li⁺ ions. psecommunity.org Therefore, the rational design and synthesis of manganese phosphates with optimized open-framework structures is a critical area of research for enhancing their performance as electrode materials. rsc.org
Performance Evaluation in Electrochemical Devices (e.g., capacitance, cycling stability)
The electrochemical performance of manganese phosphate-based materials is evaluated by key metrics such as specific capacitance, energy density, power density, and cycling stability. Research has demonstrated impressive results for various manganese phosphate-based systems. For instance, Mn₃(PO₄)₂ has been reported to deliver high specific capacitances of 203 F⋅g⁻¹ in neutral electrolytes and 194 F⋅g⁻¹ in alkaline electrolytes at a current density of 0.5 A⋅g⁻¹. researchgate.net
Hybrid materials often show enhanced performance. A hydrothermally synthesized cobalt manganese phosphate thin film electrode achieved a high specific capacitance of 571 F g⁻¹ and exhibited excellent cycling stability with 88% capacitance retention after 8000 charge-discharge cycles. acs.org Two-dimensional ammonium manganese phosphate hydrate nanosheets used in an asymmetric device showed remarkable long-term stability, retaining over 93% of their initial capacitance after 100,000 cycles. website-files.com Asymmetric supercapacitors, which pair a manganese phosphate-based cathode with a carbon-based anode like activated carbon (AC), can operate over a wider voltage window, leading to higher energy densities. researchgate.netmdpi.com An asymmetric device using a P2-Na₂/₃MnO₂ electrode and an AC electrode achieved an energy density of 20.9 Wh kg⁻¹ with excellent cycling stability. researchgate.net
Electrochemical Performance of Various Manganese Phosphate-Based Materials
| Electrode Material | Device Configuration/Electrolyte | Specific Capacitance (Csp) | Cycling Stability | Source(s) |
|---|---|---|---|---|
| Mn₃(PO₄)₂ | Three-electrode cell / Neutral | 203 F/g @ 0.5 A/g | Stable in neutral/alkaline electrolytes | researchgate.net |
| Cobalt Manganese Phosphate | Three-electrode cell / 1 M KOH | 571 F/g @ 2.2 A/g | 88% retention after 8000 cycles | acs.org |
| (NH₄MnPO₄·H₂O) (AMP) | Asymmetric device | 65.4 F/g | >93% retention after 100,000 cycles | website-files.com |
Catalysis and Industrial Chemical Processes
Heterogeneous Catalysis Using Manganese Phosphate Materials
Manganese phosphate materials have been identified as effective heterogeneous catalysts, meaning they exist in a different phase (typically solid) from the reactants. amazonaws.comresearchgate.net A significant area of application for these materials is in electrocatalysis, particularly for the oxygen evolution reaction (OER), which is a critical step in water splitting for hydrogen production. nih.govacs.org
In these systems, a solid manganese phosphate catalyst, such as crystalline Mn₃(PO₄)₂·3H₂O, is used to facilitate chemical transformations in an aqueous solution. amazonaws.comnih.gov The use of a solid catalyst simplifies the separation process from the reaction mixture and enhances the potential for catalyst recycling and long-term stability. The catalytic activity is intrinsically linked to the material's atomic structure and the coordination environment of the manganese centers. nih.govnih.gov Research has shown that even subtle changes, such as the presence or absence of water of hydration (e.g., KMnPO₄ vs. KMnPO₄·H₂O), can significantly impact catalytic performance. nih.govresearchgate.net
Role in Specific Chemical Transformations (e.g., oxidation reactions)
More detailed studies on homologous catalysts KMnPO₄ and KMnPO₄·H₂O have provided deeper insight into the reaction pathway. nih.govresearchgate.net The 4-coordinated manganese center in anhydrous KMnPO₄ was found to be a more active catalyst for water oxidation than the 6-coordinated center in its hydrated counterpart. nih.gov This is because the less-coordinated structure of KMnPO₄ is more flexible, allowing it to transform into a 5-coordinated [MnO₅] motif during the reaction. nih.govresearchgate.net This specific geometry is thermodynamically favored for generating the crucial Mn(V)=O species, which is identified as the substance responsible for the O-O bond formation, the rate-determining step in water oxidation. nih.gov
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| Manganese phosphate acid dihydrate | Mn(H₂PO₄)₂·2H₂O |
| Manganese Phosphate | Mn₃(PO₄)₂ |
| Manganese(II) phosphate trihydrate | Mn₃(PO₄)₂·3H₂O |
| Lithium Manganese Phosphate | LiMnPO₄ |
| Ammonium Manganese Phosphate Hydrate | NH₄MnPO₄·H₂O |
| Cobalt Manganese Phosphate | CoₓMnᵧ(PO₄)z |
| Potassium Manganese Phosphate | KMnPO₄ |
| Potassium Manganese Phosphate Monohydrate | KMnPO₄·H₂O |
| P2-type Sodium Manganese Oxide | P2-Na₂/₃MnO₂ |
| Activated Carbon | C |
Other Advanced Material Applications
Manganese phosphate-based materials, including this compound, are being explored for a variety of advanced applications beyond their traditional uses. These materials exhibit unique chemical and physical properties that make them suitable for specialized functions in pigments and electronic components. Research into these areas focuses on synthesizing materials with tailored properties to meet specific performance requirements.
Inorganic Pigment Materials
Manganese phosphates serve as the basis for a range of inorganic pigments, particularly noted for their violet, red, and pink hues. The color and properties of these pigments are highly dependent on the valence state of manganese, the specific phosphate compound formed, and the synthesis conditions. Trivalent manganese (Mn³⁺) compounds, for instance, are typically responsible for violet and purple colors. azom.com
The synthesis of these pigments often involves heating manganese sources, such as manganese oxide or manganese carbonate, with phosphoric acid and other compounds at controlled temperatures. scielo.brresearchgate.net For example, novel violet pigments have been synthesized by heating manganese oxide, aluminum hydroxide, and phosphoric acid. researchgate.net Research has shown that a composition with a Mn/Al/P molar ratio of 1/1/4, when heated to 400°C, produces a distinct violet color. researchgate.net Similarly, red pigments based on sodium manganese phosphate (NaMnPO₄), which imitates the natural ore natrophilite, can be created by heating manganese carbonate with various phosphates at temperatures between 500°C and 800°C. scielo.br The resulting color's lightness and intensity, measured by Lab* color space values, are directly influenced by the heating temperature. scielo.br
Aqueous synthesis methods at lower temperatures have also been employed to produce manganese phosphate hydrate crystals for pigment applications. nih.gov Hureaulite [Mn₅(PO₃OH)₂(PO₄)₂·4H₂O] particles, for example, can be synthesized from aqueous solutions and, under controlled crystal growth conditions, form large single crystals that exhibit a vivid pink color and high transparency. nih.gov The modification of these pigments by substituting manganese with other elements like cobalt has been explored to fine-tune the color and improve properties such as acid and base resistance. nih.govnih.gov
Table 1: Synthesis Conditions and Colorimetric Properties of Manganese Phosphate-Based Pigments This table is interactive. Users can sort columns by clicking on the headers.
| Pigment Composition (Precursors) | Synthesis Conditions | Resulting Phase/Compound | Color | L* | a* | b* | Source(s) |
|---|---|---|---|---|---|---|---|
| MnO₂, Al(OH)₃, H₃PO₄ | Heated at 400°C | Manganese Aluminum Phosphate | Violet | - | - | - | researchgate.net |
| MnCO₃, Phosphates | Heated at 700°C | NaMnPO₄ | Red | 48.7 | 25.8 | 12.5 | scielo.br |
| MnCl₂, (NH₄)₂HPO₄, Citric Acid | Aged at 80°C | Hureaulite | Pink | - | - | - | nih.gov |
| MnO₂, Co₃O₄, La₂O₃, H₃PO₄ | Heated at 400°C for 20h | Co/Mn/La Phosphate | Purple | 47.9 | 24.1 | -16.8 | nih.gov |
| Mn/Al/P (1/2 ratio) | Heated at 700°C | Manganese Lazulite-based | Violet | - | - | - | davidpublisher.com |
Insulation Coatings for Soft Magnetic Composites
In the field of advanced electronics, manganese phosphate coatings are crucial for the performance of soft magnetic composites (SMCs). SMCs are materials made from metallic magnetic powders, which must be electrically insulated from each other to minimize energy losses, particularly eddy current losses at high frequencies. researchgate.netnih.gov Manganese phosphate is favored over the more traditional iron phosphate for these insulation layers primarily due to its superior thermal stability. researchgate.netnih.gov
Performance studies of SMCs with manganese phosphate coatings show significant improvements in key magnetic and electrical properties. For composites made with manganese phosphate-coated iron powders and annealed at 600°C, the core loss was measured at 35.67 W/kg with an eddy current loss of 5.65 W/kg, indicating the formation of an excellent insulation layer. researchgate.net The concentration of the phosphating solution is a key parameter; for instance, using a 0.5 wt.% phosphoric acid solution can create a uniform and dense insulation layer, leading to increased resistivity and reduced eddy current loss. researchgate.net Beyond electrical and magnetic benefits, these coatings also enhance the mechanical properties of the components, providing high hardness and improved abrasion resistance. nih.govmdpi.com
Table 2: Performance of Manganese Phosphate Coated Soft Magnetic Composites This table is interactive. Users can sort columns by clicking on the headers.
| Base Material | Coating/Treatment Details | Annealing Temp. (°C) | Core Loss (W/kg) | Eddy Current Loss (W/kg) | Resistivity (Ω·m) | Effective Permeability (μe) | Source(s) |
|---|---|---|---|---|---|---|---|
| Pure Iron Powder | Manganese Phosphate Coating | 600 | 35.67 | 5.65 | - | - | researchgate.netnih.gov |
| FeSiAl Powder | Phosphate Coating | 650 | - | - | Increases with temp. | 850 | nih.gov |
| FeSiBCr Powder | 0.5 wt.% H₃PO₄ + Sodium Silicate | 500 (773 K) | 368 kW/m³ (at 200 kHz) | - | - | 35 | researchgate.net |
| Pure Iron Powder | Manganese Nitrate (B79036) + Citric Acid | 600 | - | - | - | - | nih.gov |
| Low-Alloy Steel | Mn/Ni Phosphatization | 95 | - | - | - | - | mdpi.com |
Theoretical and Computational Research on Manganese Phosphate Acid Dihydrate
Density Functional Theory (DFT) Studies of Electronic Structure and Bonding
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of manganese phosphate (B84403) acid dihydrate, DFT calculations have been employed to understand the nature of chemical bonding and the distribution of electron density within the crystal structure.
Studies have focused on calculating the optimal molecular geometry, harmonic vibrational frequencies, infrared intensities, and Raman scattering activities. researchgate.net These theoretical results are often compared with experimental data from techniques like X-ray diffraction, and infrared and Raman spectroscopy to validate the computational models. researchgate.net For instance, DFT calculations can help in assigning the observed vibrational bands in the spectra to specific atomic motions, such as the stretching and bending modes of the P-O-H groups and the water molecules. researchgate.net
The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be determined using DFT. researchgate.net The energy difference between the HOMO and LUMO is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the compound. Furthermore, DFT studies can elucidate the magnetic properties of manganese-containing compounds by calculating spin states and magnetic moments. nih.govwcupa.edu
Key Research Findings from DFT Studies:
| Parameter | Description | Significance |
| Optimized Geometry | The lowest energy arrangement of atoms in the crystal lattice. | Provides a theoretical model of the crystal structure that can be compared with experimental data. researchgate.net |
| Vibrational Frequencies | Calculated frequencies of the normal modes of vibration. | Aids in the interpretation of experimental infrared and Raman spectra. researchgate.netresearchgate.net |
| Electronic Band Structure | The ranges of energy that an electron is allowed to have. | Determines the electronic properties of the material, such as whether it is an insulator, semiconductor, or metal. |
| Density of States (DOS) | The number of available electronic states at each energy level. | Provides further insight into the electronic structure and bonding. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and stability of the compound. researchgate.net |
Molecular Dynamics (MD) Simulations for Structural Dynamics and Stability
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For manganese phosphate acid dihydrate, MD simulations can provide a detailed understanding of the structural dynamics, stability, and the role of water molecules and hydrogen bonds within the crystal lattice over time.
MD simulations can model the behavior of the compound at different temperatures, allowing researchers to study processes like dehydration and thermal decomposition. researchgate.net By simulating the atomic trajectories, it's possible to observe how the crystal structure changes and how the hydrogen bond network evolves under various conditions. These simulations can complement experimental techniques like thermogravimetric analysis (TGA). researchgate.net
Insights from MD Simulations:
| Aspect Studied | Information Gained | Relevance |
| Structural Fluctuations | Time-dependent changes in atomic positions and bond lengths. | Provides a dynamic picture of the crystal structure at a given temperature. |
| Thermal Stability | Behavior of the crystal structure upon heating. | Helps in understanding the mechanisms of dehydration and thermal decomposition. researchgate.net |
| Hydrogen Bond Dynamics | Formation, breaking, and rearrangement of hydrogen bonds. | Elucidates the role of hydrogen bonding in maintaining the structural integrity. researchgate.net |
| Diffusion of Water Molecules | Movement of water molecules within the crystal lattice. | Can provide insights into the initial steps of the dehydration process. |
Quantum Chemical Calculations of Reaction Pathways and Energy Barriers
Quantum chemical calculations are used to study chemical reactions at the molecular level. These methods can be applied to investigate the reaction pathways and energy barriers associated with the formation, decomposition, and other chemical transformations of this compound.
For instance, these calculations can be used to model the step-by-step process of thermal decomposition, identifying the intermediate species and the transition states connecting them. nih.govchemrxiv.org By calculating the energy of these different states, a reaction energy profile can be constructed. This profile reveals the activation energies for each step of the reaction, which are crucial for understanding the reaction kinetics. nih.gov
These theoretical predictions can be compared with experimental data from techniques like differential thermal analysis (DTA) and thermogravimetric analysis (TGA) to validate the proposed reaction mechanisms. researchgate.netresearchgate.net
Applications of Quantum Chemical Calculations:
| Area of Investigation | Calculated Parameters | Significance |
| Decomposition Mechanisms | Geometries and energies of reactants, transition states, intermediates, and products. | Elucidates the step-by-step process of thermal decomposition. nih.govchemrxiv.org |
| Activation Energies | The minimum energy required to initiate a chemical reaction. | Provides a quantitative measure of the reaction rate. nih.gov |
| Reaction Kinetics | Theoretical prediction of reaction rates. | Can be compared with experimental kinetic data to validate the proposed mechanism. |
Thermodynamic Modeling of Phase Stability and Reaction Equilibria
Thermodynamic modeling is used to predict the stability of different phases of a material and the equilibrium conditions for chemical reactions. For this compound, this involves calculating thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of formation. researchgate.netnih.gov
Pourbaix diagrams, which plot the stable equilibrium phases of an electrochemical system as a function of potential and pH, can be constructed using thermodynamic data. scielo.org.mx These diagrams are particularly useful for understanding the conditions under which this compound and its related species are stable in aqueous environments. scielo.org.mx
Thermodynamic modeling can also be used to analyze the equilibria involved in the thermal decomposition of Mn(H₂PO₄)₂·2H₂O. By calculating the Gibbs free energy change for each potential decomposition reaction, the most favorable reaction pathway can be predicted at a given temperature. ias.ac.in
Key Thermodynamic Parameters and Their Applications:
| Thermodynamic Parameter | Description | Application in Studying Mn(H₂PO₄)₂·2H₂O |
| Enthalpy of Formation (ΔH°f) | The change in enthalpy during the formation of one mole of the substance from its constituent elements. | Used to calculate the heat of reaction for decomposition and other transformations. nih.gov |
| Entropy (S°) | A measure of the disorder or randomness of a system. | Contributes to the Gibbs free energy and helps determine the spontaneity of reactions. nih.gov |
| Gibbs Free Energy (ΔG°) | The energy available to do useful work. | Determines the spontaneity of a reaction and the position of chemical equilibrium. researchgate.net |
| Phase Diagrams | Graphical representations of the stable phases of a system under different conditions (e.g., temperature, pressure, composition). | Predicts the stability of Mn(H₂PO₄)₂·2H₂O and its decomposition products. ias.ac.in |
Prediction of Functional Properties based on Atomic and Electronic Structure
The atomic and electronic structures of a material, as determined by theoretical and computational methods, are fundamental to predicting its functional properties. For this compound and its derivatives, these predictions can guide the development of new materials with specific applications.
For example, the electronic band structure and density of states calculated by DFT can indicate the potential for electronic and magnetic applications. uni-ulm.detheses.cz The presence of unpaired d-electrons in the manganese ions is responsible for the magnetic properties of many manganese compounds. nih.govwcupa.edu Theoretical calculations can predict the magnetic ordering (e.g., ferromagnetic, antiferromagnetic) and the strength of the magnetic interactions.
The surface properties, which are crucial for applications such as catalysis and corrosion inhibition, can also be investigated computationally. mdpi.com By modeling the interaction of molecules with the surface of manganese phosphate, it is possible to predict its catalytic activity or its effectiveness as a protective coating. researchgate.net
Predicted Functional Properties:
| Functional Property | Basis of Prediction | Potential Application |
| Magnetic Properties | Electronic structure, spin state of manganese ions. | Data storage, spintronics. wcupa.edutheses.cz |
| Catalytic Activity | Surface electronic structure, adsorption energies of reactants. | Chemical synthesis, pollution control. uni-ulm.de |
| Corrosion Inhibition | Adsorption and film formation on metal surfaces. | Protective coatings for metals. mdpi.comnih.gov |
| Ionic Conductivity | Crystal structure, presence of mobile ions. | Solid-state electrolytes for batteries. |
Future Research Directions and Emerging Paradigms in Manganese Phosphate Acid Dihydrate Studies
Exploration of Novel Synthetic Routes and Nanostructured Architectures
The performance of manganese phosphate (B84403) materials is intrinsically linked to their structure, size, and morphology. Consequently, a significant thrust of future research is the development of novel synthetic strategies to move beyond bulk materials and create sophisticated nanostructured architectures. Methods like hydrothermal, solvothermal, and chemical precipitation are being refined to yield specific morphologies such as nanosheets, microrods, and nanoflowers. researchgate.netnih.govnih.gov
Hydrothermal and solvothermal methods, for instance, allow for precise control over crystal growth by manipulating parameters like temperature, reaction time, and precursors. nih.govsysrevpharm.org Researchers have successfully synthesized manganese phosphate hexagonal microrods and composites using facile hydrothermal techniques. researchgate.netnih.gov Another approach involves using organic templates, such as tris(2-aminoethyl)amine (B1216632) (TREN), during solvothermal synthesis to direct the formation of novel layered manganese(II) phosphate structures. randallcygan.comsandia.gov These templates guide the assembly of the inorganic framework, leading to unique porous or layered materials that can be reversibly dehydrated. randallcygan.comresearchgate.net The transformation of amine-intercalated layered nanoplates into ultrathin nanosheet assemblies via liquid-phase ultrasound treatment represents another innovative route. nih.gov
The goal of this research is to create materials with high surface area, controlled porosity, and specific active sites, which are crucial for applications in catalysis and energy storage. researchgate.net
Table 1: Novel Synthetic Routes for Manganese Phosphate Nanostructures
| Synthesis Method | Precursors/Templates | Resulting Nanostructure | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Hydrothermal | Manganese salts (e.g., MnSO₄, MnCl₂), Oxidizing agent (e.g., NaClO₃) | Nanorods, Nanosheets, Nanoflowers | Control over morphology, Crystalline products | researchgate.netnih.govsysrevpharm.orgnih.gov |
| Solvothermal | Manganese carbonate, Phosphoric acid, Tris(2-aminoethyl)amine (TREN) | Layered Manganese(II) Phosphate | Template-directed porous structures | randallcygan.comsandia.gov |
| Chemical Precipitation | Manganese nitrate (B79036) tetrahydrates, Phosphoric acid, Ethanol | Nanocrystalline powder | Simple, Low temperature | researchgate.net |
Advanced In-Situ Characterization Techniques for Dynamic Processes
Understanding how manganese phosphate materials form and function requires observing them in real-time under operational conditions. Advanced in-situ characterization techniques are becoming indispensable for capturing the dynamic processes of crystallization, phase transitions, and electrochemical reactions.
Techniques like time-resolved in-situ X-ray diffraction (XRD) are providing unprecedented insights into the hydrothermal crystallization of nanoporous phosphates. rsc.org This allows researchers to monitor the evolution of crystal lattice parameters, identify intermediate phases, and determine the influence of various factors on the crystallization kinetics. rsc.org For example, in-situ XRD has been used to study the phase propagation mechanisms in lithium manganese phosphate cathodes during battery cycling, revealing how lithium ions move and how phase boundaries evolve under stress. researchgate.net Similarly, studies on phosphating reactions on steel have used XRD to identify the composition of the coatings formed, such as hureaulite, and how they change with different processing conditions. dtic.milresearchgate.net
In-situ Raman and X-ray absorption spectroscopy are also powerful tools, particularly for probing the surface structure of electrocatalysts during water oxidation. acs.org These methods can identify changes in the oxidation state of manganese and detect the formation of active intermediates, demonstrating how the flexibility of a catalyst's surface structure can facilitate reactions. acs.org
Table 2: In-Situ Characterization Techniques for Manganese Phosphate Studies
| Technique | Information Gained | Application Area | Reference(s) |
|---|---|---|---|
| In-Situ X-ray Diffraction (XRD) | Real-time crystal structure evolution, Phase transitions, Crystallization kinetics | Battery materials, Coating formation | rsc.orgresearchgate.netdtic.milresearchgate.net |
| In-Situ Raman Spectroscopy | Vibrational modes, Molecular structure changes, Identification of intermediate species | Electrocatalysis | acs.org |
| In-Situ X-ray Absorption Spectroscopy (XAS) | Oxidation state, Local atomic environment, Electronic structure | Electrocatalysis | acs.org |
Rational Design of Multi-Functional Manganese Phosphate-Based Composites
To overcome the inherent limitations of pure manganese phosphate, such as poor electrical conductivity, researchers are increasingly focusing on the rational design of multi-functional composites. up.ac.za By combining manganese phosphate with highly conductive materials like graphene, graphene foam, or carbon nanotubes, it is possible to create hybrid materials with synergistic properties. nih.govup.ac.zaresearchgate.net
These composites are primarily being explored as advanced electrode materials for supercapacitors. The conductive carbon matrix provides pathways for rapid electron transport, while the manganese phosphate component offers high pseudocapacitance through reversible redox reactions. up.ac.zaup.ac.za For example, a composite of manganese phosphate hexagonal micro-rods with graphene foam demonstrated a significantly enhanced specific capacitance compared to the pristine manganese phosphate. nih.gov The three-dimensional network of the graphene foam also helps prevent the agglomeration of the manganese phosphate particles, improving long-term cycling stability. up.ac.za
Future work in this area will involve exploring a wider range of composite materials, including those with conducting polymers, and optimizing the interface between the manganese phosphate and the support material to maximize charge transfer and electrochemical performance. researchgate.net The synthesis of nanorods grown directly on graphene sheets is one such strategy to ensure an intimate connection between the components for ultrahigh-rate performance. researchgate.net
Table 3: Performance of Manganese Phosphate-Based Composites in Supercapacitors
| Electrode Material | Conductive Additive | Specific Capacitance / Capacity | Key Improvement | Reference(s) |
|---|---|---|---|---|
| Mn₃(PO₄)₂ | Graphene Foam (GF) | 270 Fg⁻¹ (vs. 41 Fg⁻¹ for pristine) | Enhanced conductivity and surface area | nih.gov |
| CoMn(PO₄)₂ | Graphene Foam (GF) | 58.15 mAh g⁻¹ | Improved ion/electron passage, Anti-agglomeration | up.ac.za |
| MnPO₄·H₂O | Multi-Walled Carbon Nanotubes (MWCNT) | 765 F g⁻¹ (vs. 145 F g⁻¹ for pristine) | Superior electrical conductivity | researchgate.net |
Deepening Mechanistic Understanding at the Atomic Level
A fundamental, atomic-level understanding of the structure-property relationships in manganese phosphate acid dihydrate is crucial for its rational design. Computational methods, including molecular dynamics (MD) simulations and Density Functional Theory (DFT), are powerful tools for complementing experimental findings.
Molecular modeling has been successfully used to validate crystal structures solved from powder X-ray diffraction data, especially for complex, organically templated manganese phosphates. randallcygan.comsandia.govresearchgate.net These simulations can elucidate the role of interlayer water molecules and hydrogen bonding networks in stabilizing the structure. randallcygan.comresearchgate.net MD simulations are also employed to study the behavior of broader phosphate-based materials, like glasses, by predicting structural properties such as bond distances and network connectivity, which are often in good agreement with experimental data. nih.govacs.org
Furthermore, computational analyses are key to understanding catalytic mechanisms. Studies on hydrated manganese(II) phosphate as a water oxidation catalyst have used computational methods to show that structural flexibility in the material can stabilize the Jahn-Teller-distorted Mn(III) oxidation state, which is a critical step in the catalytic cycle. acs.orgresearchgate.net This insight into how the atomic geometry facilitates catalysis is invaluable for designing more efficient catalysts. acs.org Future research will likely involve more complex simulations to model interfaces, defects, and reaction pathways in greater detail.
Table 4: Computational Methods in Manganese Phosphate Research
| Computational Method | Area of Investigation | Key Insights | Reference(s) |
|---|---|---|---|
| Molecular Modeling / Dynamics | Crystal structure validation, Interlayer interactions | Role of templates and water molecules in structural stability | randallcygan.comsandia.govresearchgate.netnih.govacs.org |
| Density Functional Theory (DFT) / Computational Analysis | Catalytic mechanisms, Electronic structure | Stabilization of key intermediates (e.g., Mn(III)), Understanding surface reactivity | nih.govacs.orgresearchgate.net |
Expanding Applications in Green Chemistry and Sustainable Technologies
This compound and its related compounds are emerging as promising materials for applications in green chemistry and sustainable technologies, owing to their low cost, environmental friendliness, and interesting catalytic and electrochemical properties. researchgate.netup.ac.za
A major area of interest is in catalysis for clean energy. Inspired by the manganese cluster in photosystem II, researchers are developing manganese phosphate-based materials as catalysts for the oxygen evolution reaction (OER), a critical half-reaction in water splitting for hydrogen fuel production. nih.govacs.org Hydrated manganese(II) phosphate has been shown to be a competent water oxidation catalyst under neutral pH conditions. acs.orgresearchgate.net The development of relay catalysis systems, where a manganese(III) phosphate species is generated in situ, further expands its application in efficient, aerobic oxidation reactions. nih.gov
In energy storage, manganese phosphate composites are being intensely studied for high-performance supercapacitors, which are vital for hybrid electric vehicles and grid-scale energy storage. nih.govup.ac.za Beyond energy, these materials show potential in environmental remediation. For instance, phosphorus and manganese oxides can be used for the in-situ stabilization of toxic heavy metals like lead in contaminated soils by promoting the formation of highly insoluble lead phosphate minerals. acs.org
Future work will focus on optimizing these materials for higher efficiency and stability in these applications, and exploring new uses, such as in selective catalysts for green chemical synthesis. google.com
Table 5: Applications of Manganese Phosphate in Green and Sustainable Technologies
| Application Area | Specific Use | Role of Manganese Phosphate | Reference(s) |
|---|---|---|---|
| Clean Energy | Water Oxidation Catalyst (for H₂ production) | Acts as an electrocatalyst for the oxygen evolution reaction (OER) | nih.govacs.orgresearchgate.net |
| Energy Storage | Supercapacitor Electrodes | Provides high pseudocapacitance for charge storage | researchgate.netnih.govup.ac.zaup.ac.za |
| Green Catalysis | Asymmetric Synthesis | In-situ formed chiral manganese phosphate catalyzes aerobic oxidation | nih.gov |
| Environmental Remediation | Soil Stabilization | Immobilizes heavy metals (e.g., lead) by forming insoluble phosphate minerals | acs.org |
Q & A
Q. What synthesis conditions are critical for obtaining manganese phosphate acid dihydrate (MnPO₄·2H₂O) with high phase purity?
Methodological Answer:
- Temperature Control: Synthesis at 200–400°C favors acidic di- or triphosphate formation, while temperatures >400°C promote highly condensed phosphates (e.g., pyrophosphates) .
- Precursor Ratios: A molar ratio of MnO:P₂O₅ ≈ 0.11:1.54 (e.g., using MnSO₄ and (NH₄)₂HPO₄) is optimal. Adjusting stoichiometry minimizes impurities like Mn₂P₄O₁₂ .
- Oxidation Environment: Use glacial acetic acid with KMnO₄ to oxidize Mn(II) to Mn(III), ensuring hydrate formation .
Q. How can researchers confirm the structural integrity of synthesized this compound?
Methodological Answer:
- XRD Analysis: Compare diffraction patterns with reference data (e.g., JCPDS) to confirm crystallinity and phase purity .
- FT-IR Spectroscopy: Identify PO₄³⁻ vibrational modes (e.g., 950–1100 cm⁻¹ for P–O stretching) and hydrate O–H bonds (~3400 cm⁻¹) .
- Thermogravimetric Analysis (TGA): Monitor mass loss at 100–200°C to verify dihydrate water content (~10–15% mass loss) .
Advanced Research Questions
Q. How do synthesis temperature variations lead to contradictions in phosphate condensation states?
Methodological Answer:
- Mechanistic Insight: At 200°C, acidic di-/triphosphates dominate (e.g., Mn(H₂PO₄)₂·2H₂O), while >400°C promotes pyrophosphates (e.g., Mn₂P₄O₁₂) due to P₂O₅ loss .
- Data Reconciliation: Use Rietveld refinement (XRD) and elemental analysis (ICP-OES) to resolve discrepancies between expected vs. observed P/Mn ratios .
Q. What advanced methods are suitable for studying the thermal decomposition kinetics of Mn(H₂PO₄)₂·2H₂O?
Methodological Answer:
- Isoconversional Models: Apply the Kissinger-Akahira-Sunose (KAS) or Ozawa method to calculate activation energy (Eₐ) without assuming a reaction mechanism. For Mn(H₂PO₄)₂·2H₂O, Eₐ ≈ 120–150 kJ/mol for dehydration .
- Master Plot Analysis: Use the Coats-Redfern method to identify rate-controlling steps (e.g., "cylindrical symmetry" for dehydration, "3D diffusion" for decomposition) .
Q. How can exergy analysis optimize the sustainability of manganese phosphate synthesis?
Methodological Answer:
- Process Simulation: Adapt exergy models from dicalcium phosphate production (e.g., HCl decomposition routes) to quantify energy waste in MnPO₄ synthesis .
- Parameter Optimization: Minimize exergy destruction by tuning reaction time, acid concentration, and recycling byproducts (e.g., unreacted H₃PO₄) .
Data Contradiction and Reproducibility
Q. Why do different precursors (e.g., MnSO₄ vs. Mn(OAc)₂) yield conflicting crystallinity data?
Methodological Answer:
- Nucleation Effects: MnSO₄ produces smaller crystallites due to sulfate-induced lattice strain, while Mn(OAc)₂ favors larger crystals. Use Scherrer equation (XRD) and SEM to correlate precursor type with crystal size .
- pH Impact: Adjust acetic acid concentration (pH 3–5) to control hydrolysis rates and avoid amorphous byproducts .
Q. How can researchers resolve discrepancies in hydrate stability under varying humidity?
Methodological Answer:
- Dynamic Vapor Sorption (DVS): Measure mass changes at 25–60% RH to identify critical humidity thresholds for hydrate degradation .
- In Situ XRD: Track structural transitions (e.g., dihydrate → anhydrous) under controlled humidity .
Methodological Best Practices
Q. What quality control steps ensure reproducibility in manganese phosphate synthesis?
Methodological Answer:
- Stoichiometric Calibration: Use ICP-MS to verify Mn:P ratios (target 1:1.5–2.0) .
- Solvent Purity: Distill glacial acetic acid to ≤0.1% H₂O content, preventing unintended hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
